Repaglinide ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMVLQJMIXDSI-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163798 | |
| Record name | Repaglinide ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147770-06-7 | |
| Record name | Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147770-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Repaglinide ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147770067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Repaglinide ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPAGLINIDE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Repaglinide Ethyl Ester
This technical guide provides a comprehensive overview of the synthesis pathways for repaglinide ethyl ester, a key intermediate in the production of the antidiabetic drug, repaglinide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.
Introduction
Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 non-insulin-dependent diabetes mellitus (NIDDM).[1] It belongs to the meglitinide class of drugs and works by stimulating insulin secretion from pancreatic β-cells.[2] The synthesis of repaglinide is a multi-step process, with this compound being the penultimate intermediate. The overall synthesis can be approached via a convergent strategy, primarily involving the preparation of two key intermediates: (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine and 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. The coupling of these two intermediates yields this compound, which is subsequently hydrolyzed to afford repaglinide.[1][3]
This guide will focus on the various reported methods for the synthesis of the crucial acidic intermediate, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid, and its subsequent condensation to form this compound.
Synthesis of the Key Intermediate: 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid
Several synthetic routes for 3-ethoxy-4-ethoxycarbonyl phenylacetic acid have been reported, starting from different commercially available materials. Below are detailed descriptions of some of the most common pathways.
Route 1: Starting from 2-Hydroxy-4-methylbenzoic Acid
This pathway involves the etherification and esterification of 2-hydroxy-4-methylbenzoic acid, followed by side-chain functionalization to introduce the acetic acid moiety.
Experimental Protocol:
-
Preparation of Ethyl 2-ethoxy-4-methylbenzoate: A mixture of 2-hydroxy-4-methylbenzoic acid, ethyl bromide, and potassium carbonate in acetone is heated in an autoclave.[4][5] Alternatively, diethyl sulfate can be used as the ethylating agent.[6]
-
Bromination of the Methyl Group: The resulting ethyl 2-ethoxy-4-methylbenzoate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent such as carbon tetrachloride to yield ethyl 4-(bromomethyl)-2-ethoxybenzoate.[4][5]
-
Cyanation and Hydrolysis: The brominated compound is then reacted with sodium cyanide to form ethyl 4-(cyanomethyl)-2-ethoxybenzoate.[4][5] This is followed by hydrolysis of the nitrile group. One method involves treating the cyanomethyl ester with gaseous HCl in ethanol to produce the corresponding diester, ethyl 2-ethoxy-4-(ethoxycarbonylmethyl)benzoate.[4][5] A subsequent selective hydrolysis with sodium hydroxide in ethanol yields the desired 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[5]
-
Carboxylation via Carbanion: An alternative to the bromination/cyanation route involves the direct carboxylation of ethyl 2-ethoxy-4-methylbenzoate.[7] This is achieved by reacting it with a strong base like lithium diisopropylamide (LDA) at low temperatures (-75 °C) to form a carbanion, which is then quenched with carbon dioxide gas to yield 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[7]
Route 2: Starting from m-Hydroxyphenylacetic Acid
This approach begins with m-hydroxyphenylacetic acid and introduces the necessary functional groups through a series of reactions.[8][9]
Experimental Protocol:
-
Esterification: m-Hydroxyphenylacetic acid is first esterified, for example, by reacting with ethanol in the presence of a catalytic amount of concentrated sulfuric acid, to produce ethyl m-hydroxyphenylacetate.[8]
-
Formylation: The ethyl m-hydroxyphenylacetate undergoes formylation to introduce an aldehyde group, yielding ethyl 4-formyl-3-hydroxyphenylacetate.[9]
-
Oxidation: The aldehyde is then oxidized to a carboxylic acid using an oxidizing agent like sodium chlorite, resulting in 4-carboxy-2-hydroxy-phenylacetic acid ethyl ester.[9]
-
Esterification and Etherification: A one-step reaction is performed to esterify the newly formed carboxylic acid and etherify the phenolic hydroxyl group, yielding ethyl 3-ethoxy-4-ethoxycarbonyl phenylacetate.[9]
-
Selective Hydrolysis: Finally, selective hydrolysis of the phenylacetic ester group gives the target intermediate, 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.[9]
Final Condensation Step: Synthesis of this compound
The final step in the formation of the title compound is the amide coupling of 3-ethoxy-4-ethoxycarbonyl phenylacetic acid with (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine.
Experimental Protocol:
-
Activation of the Carboxylic Acid: 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid is activated to facilitate the amide bond formation. This can be achieved using various coupling agents. One common method involves reacting the acid with pivaloyl chloride in the presence of a base like triethylamine at low temperatures (-5 °C).[3] This forms a mixed anhydride intermediate.
-
Amide Coupling: A solution of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine in a suitable solvent like toluene is then added to the activated acid derivative.[3] The reaction mixture is typically stirred at room temperature until completion.
-
Work-up and Isolation: After the reaction, the mixture is washed with water and a saturated sodium bicarbonate solution. The organic solvent is then removed under reduced pressure to yield the crude this compound, which can be purified further if necessary.[3] The product is formally named ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate.[3]
Quantitative Data Summary
The following table summarizes the quantitative data for the key reaction steps described above.
| Step | Starting Material(s) | Reagents and Conditions | Product | Yield | Reference(s) |
| Route 1: Carboxylation | Ethyl 2-ethoxy-4-methylbenzoate | 1. LDA, THF, DMPU, -75 °C2. CO₂ | 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid | 72.7% | [7] |
| Route 2: Multi-step from m-Hydroxyphenylacetic Acid | m-Hydroxyphenylacetic acid | Multi-step synthesis involving esterification, formylation, oxidation, etherification, and selective hydrolysis. | 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid | ~58% | [10] |
| Final Condensation | 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine | Pivaloyl chloride, triethylamine, toluene, -5 °C to 30 °C | This compound | 73% | [3] |
| Hydrolysis to Repaglinide (for context) | This compound | 1N NaOH, denatured spirit, 60-65 °C | Repaglinide | 94% | [3] |
Synthesis Pathway Visualization
The following diagram illustrates a common synthetic pathway for this compound.
Caption: Convergent synthesis of this compound.
Logical Workflow for Synthesis Route Selection
The choice of a particular synthetic route depends on several factors including the cost and availability of starting materials, reaction safety, scalability, and environmental impact. The following diagram outlines the logical considerations for selecting a synthesis pathway.
References
- 1. chimia.ch [chimia.ch]
- 2. ClinPGx [clinpgx.org]
- 3. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]
- 4. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]
- 5. US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents [patents.google.com]
- 6. allindianpatents.com [allindianpatents.com]
- 7. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]
- 8. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Chemical Properties of Repaglinide Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Repaglinide ethyl ester, a key intermediate and impurity in the synthesis of the anti-diabetic drug Repaglinide. This document collates available data on its synthesis, stability, solubility, and spectroscopic properties, along with relevant experimental contexts.
Introduction
Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] It belongs to the meglitinide class of drugs and stimulates insulin release from pancreatic β-cells.[2][3] this compound is the immediate precursor in the final hydrolysis step to form Repaglinide.[4][5] As such, its chemical characteristics are of significant interest for process optimization, impurity profiling, and quality control in the manufacturing of Repaglinide. This compound exists as two enantiomers, (S)-Repaglinide ethyl ester and (R)-Repaglinide ethyl ester.[6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that the available data often pertains to one of the enantiomers or the racemic mixture.
| Property | (S)-Repaglinide Ethyl Ester | (R)-Repaglinide Ethyl Ester | Racemic this compound | Reference(s) |
| Molecular Formula | C₂₉H₄₀N₂O₄ | C₂₉H₄₀N₂O₄ | C₂₉H₄₀N₂O₄ | [6][7][8] |
| Molecular Weight | 480.64 g/mol | 480.6 g/mol | 480.64 g/mol | [6][7][8] |
| IUPAC Name | ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | ethyl 2-ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | [6][7][8] |
| CAS Number | 147770-06-7 | 147770-08-9 | - | [7][9] |
| Melting Point | 115-118°C | Not specified | Not specified | [10] |
| Solubility | Soluble in Chloroform and Methanol | Not specified | Not specified | [10] |
| Appearance | Not specified | Not specified | Not specified | |
| XLogP3 | - | 5.9 | - | [6] |
Synthesis of this compound
This compound is synthesized as an intermediate in the overall synthesis of Repaglinide. The general approach involves the condensation of an appropriate amine with a carboxylic acid derivative.
A common synthetic route involves the reaction of (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid.[4] This condensation can be achieved using various coupling agents such as carbonyldiimidazole (CDI) or triphenylphosphine/carbon tetrachloride/triethylamine.[4]
Another described method involves the condensation of 3-methyl-1-[2-(1-piperidinyl)phenyl)butylamine with 2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid using triphenylphosphine, triethylamine, and carbon tetrachloride.[4]
The final step in the synthesis of Repaglinide is the hydrolysis of the ethyl ester group of this compound, typically using a base such as sodium hydroxide in an alcoholic solvent.[5][11]
Below is a generalized workflow for the synthesis of Repaglinide, highlighting the formation of the ethyl ester intermediate.
Caption: Generalized synthesis workflow for Repaglinide via its ethyl ester intermediate.
Stability
The stability of Repaglinide has been studied under various stress conditions, and by extension, this provides some insight into the potential stability of its ethyl ester precursor. Repaglinide is found to be most significantly degraded in acidic and oxidative media.[12] A study on the degradation of Repaglinide identified nine new degradation products under stressed conditions, which could potentially also be formed from the degradation of the ethyl ester.[12]
Spectroscopic Data
While detailed spectroscopic data specifically for this compound is not extensively published in the readily available literature, analysis would be expected to be consistent with its chemical structure. Key expected spectroscopic features would include:
-
¹H NMR: Signals corresponding to the ethyl groups (triplet and quartet), aromatic protons, the piperidinyl group, the butyl chain, and the amide proton.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and aliphatic carbons of the various substituents.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and amide, N-H stretching of the amide, and C-O stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (480.64 g/mol ).
Mechanism of Action of the Parent Compound, Repaglinide
Repaglinide, the active pharmaceutical ingredient derived from the ethyl ester, exerts its therapeutic effect by stimulating insulin secretion from the pancreas.[2][13] This action is dependent on the presence of functional pancreatic β-cells.[13]
The mechanism involves the following key steps:
-
Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[3][14]
-
KATP Channel Closure: This binding leads to the closure of the KATP channels.[2][13]
-
Membrane Depolarization: The closure of potassium channels prevents K+ efflux, leading to depolarization of the β-cell membrane.[2][15]
-
Calcium Influx: Depolarization opens voltage-gated calcium channels, resulting in an influx of Ca²⁺ into the cell.[13][15]
-
Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules from the β-cells.[2][15]
This signaling pathway is depicted in the diagram below.
Caption: Mechanism of action of Repaglinide in stimulating insulin secretion.
Analytical Methodologies
The analysis of Repaglinide and its impurities, including the ethyl ester, is typically performed using high-performance liquid chromatography (HPLC).[16][17][18] A sensitive and specific HPLC-UV method has been developed for the estimation of Repaglinide in plasma.[16] Such methods can be adapted for the quantification of this compound in bulk drug substances and formulations.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column.[18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or ammonium formate).[16][18]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, around 245 nm or 281.2 nm for Repaglinide.[17][18]
A general workflow for the analytical determination of Repaglinide and its impurities is outlined below.
Caption: General workflow for the HPLC analysis of Repaglinide and its impurities.
Conclusion
This compound is a crucial molecule in the synthesis of Repaglinide. A thorough understanding of its chemical properties, synthesis, and stability is essential for the development of robust and efficient manufacturing processes for the final active pharmaceutical ingredient. While data specifically on the ethyl ester is not as abundant as for Repaglinide itself, this guide provides a consolidated overview of the currently available information, which is vital for researchers and professionals in the field of drug development and manufacturing. Further studies to fully characterize the physicochemical and pharmacological properties of this compound would be beneficial for the scientific community. would be beneficial for the scientific community.
References
- 1. veeprho.com [veeprho.com]
- 2. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 3. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]
- 5. Repaglinide synthesis - chemicalbook [chemicalbook.com]
- 6. (R)-Repaglinide Ethyl Ester | C29H40N2O4 | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) [lgcstandards.com]
- 8. GSRS [precision.fda.gov]
- 9. (R)-Repaglinide Ethyl Ester | 147770-08-9 [chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. CN101220007A - A kind of method for preparing repaglinide - Google Patents [patents.google.com]
- 12. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 16. jddtonline.info [jddtonline.info]
- 17. ijpsonline.com [ijpsonline.com]
- 18. worldwidejournals.com [worldwidejournals.com]
In Vitro Metabolism of Repaglinide: A Technical Guide for Researchers
An Examination of the Core Metabolic Pathways and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of Repaglinide, a short-acting insulin secretagogue of the meglitinide class used in the management of type 2 diabetes. While the topic of interest specified the formation of a Repaglinide ethyl ester, a thorough review of the scientific literature indicates that this is not a recognized metabolic pathway. This compound is, however, known as a process-related impurity in the manufacturing of the drug substance.
The primary metabolic pathways for Repaglinide are well-documented and involve oxidative biotransformation, primarily mediated by cytochrome P450 enzymes, and to a lesser extent, direct glucuronidation. This guide will focus on these established pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Established Metabolic Pathways of Repaglinide
Repaglinide undergoes extensive hepatic metabolism. The main routes of biotransformation are:
-
Oxidative Metabolism: Primarily carried out by the cytochrome P450 isoenzymes CYP2C8 and CYP3A4.[1][2] This leads to the formation of several key metabolites:
-
Glucuronidation: A minor pathway involving direct conjugation of Repaglinide with glucuronic acid.[3][4]
These metabolites are largely inactive and do not contribute to the glucose-lowering effect of the parent drug.[3] They are primarily excreted in the bile and feces.[2][5]
Quantitative Data on In Vitro Metabolism
The following tables summarize key quantitative data from in vitro studies on Repaglinide metabolism.
Table 1: Inhibition of Repaglinide Metabolism in Human Liver Microsomes
| Inhibitor | Repaglinide Concentration (µM) | Inhibition (%) |
| Quercetin (25 µM) | 0.2 | 58% |
| Itraconazole (3 µM) | 0.2 | 71% |
| Quercetin (25 µM) | 2 | 56% |
| Itraconazole (3 µM) | 2 | 59% |
Data sourced from a study on the metabolism of Repaglinide by CYP2C8 and CYP3A4 in vitro.[1]
Table 2: Inhibition Constants (Ki) and IC50 Values for Various Compounds on Repaglinide Metabolism and Related CYP Enzymes in Human Liver Microsomes
| Compound | Enzyme | Ki (µM) | IC50 (µM) on Repaglinide Metabolism |
| Bezafibrate | CYP2C8 | 9.7 | 37.7 |
| Gemfibrozil | CYP2C8 | 30.4 | 111 |
| Fenofibrate | CYP2C8 | 92.6 | 164 |
| Rifampicin | CYP2C8 | 30.2 | 13.7 |
| Rifampicin | CYP3A4 | 18.5 | 13.7 |
Data sourced from a study on the effect of fibrates and rifampicin on Repaglinide metabolism in vitro.[1]
Experimental Protocols for In Vitro Metabolism Studies
Detailed methodologies are crucial for reproducible research. The following protocols are based on common practices cited in the literature for studying Repaglinide's in vitro metabolism.
In Vitro Microsomal Metabolism Assay
This protocol is designed to determine the kinetics of Repaglinide metabolism by liver microsomes.
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing pooled human liver microsomes (HLM) or rat liver microsomes (RLM) at a final protein concentration of 0.3-0.5 mg/mL.[6]
-
Add a buffered solution, typically 50 mM potassium phosphate buffer.[6]
-
Include a range of Repaglinide concentrations (e.g., 1-500 µM) to determine concentration-dependent kinetics.[6]
-
-
Initiation of Metabolic Reaction:
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples at high speed (e.g., 15,000 x g for 10 minutes) to pellet the precipitated protein.[6]
-
Collect the supernatant for analysis.
-
Analyze the concentration of remaining Repaglinide and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
In Vitro Metabolic Inhibition Study
This protocol is used to assess the inhibitory potential of other compounds on the metabolism of Repaglinide.
-
Preparation of Incubation Mixture:
-
Reaction and Analysis:
-
Follow the steps for initiation, sampling, termination, and analysis as outlined in section 3.1.
-
-
Data Analysis:
-
Construct dose-response curves to determine the IC50 value of the inhibitor.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform incubations with varying concentrations of both Repaglinide and the inhibitor to generate a Dixon plot.[6]
-
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of Repaglinide and a typical experimental workflow for in vitro metabolism studies.
Caption: Metabolic Pathways of Repaglinide.
Caption: In Vitro Metabolism Experimental Workflow.
Conclusion
The in vitro metabolism of Repaglinide is a well-characterized process dominated by CYP2C8 and CYP3A4-mediated oxidation, with a minor contribution from glucuronidation. Understanding these pathways and the methodologies to study them is critical for predicting drug-drug interactions and ensuring the safe and effective use of Repaglinide in clinical practice. While the formation of a this compound is not a documented metabolic fate, the analytical standards for this compound are available, likely for its role as a manufacturing impurity. This guide provides a foundational understanding for researchers investigating the metabolic profile of Repaglinide.
References
- 1. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repaglinide - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Novel Biocatalytic Approach: The Enzymatic Synthesis of Repaglinide Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Active Pharmaceutical Ingredients (APIs) is increasingly leveraging biocatalysis to promote greener and more efficient chemical processes.[1] While the chemical synthesis of Repaglinide, an oral antihyperglycemic agent, and its intermediates is well-established, the exploration of enzymatic routes remains a promising area for innovation. This technical guide outlines a prospective enzymatic approach for the synthesis of Repaglinide ethyl ester, a key intermediate in the production of Repaglinide.[2][3][4][5]
This proposed method utilizes a lipase-catalyzed esterification, a widely recognized strategy in the sustainable preparation of pharmaceuticals.[6] Lipases, such as the immobilized Candida antarctica lipase B (CALB), are renowned for their high selectivity and ability to function under mild reaction conditions, offering a potential alternative to traditional chemical methods that may involve harsh reagents and generate significant waste.[7][8]
Proposed Experimental Protocol: Lipase-Catalyzed Esterification
This protocol describes a hypothetical experiment for the enzymatic synthesis of this compound.
1. Materials and Methods
-
Substrates:
-
(S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid (Repaglinide acid)
-
Ethanol (anhydrous)
-
-
Enzyme:
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
-
Solvent:
-
2-Methyl-2-butanol (2M2B) or another suitable organic solvent.[7]
-
-
Reagents for analysis:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Equipment:
-
Orbital shaker incubator
-
High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Standard laboratory glassware
-
2. Enzymatic Esterification Reaction
-
In a 100 mL Erlenmeyer flask, dissolve 1.0 g of (S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid in 50 mL of 2-methyl-2-butanol.
-
Add a molar excess of anhydrous ethanol. A substrate molar ratio of acid to alcohol of 1:1.5 is recommended to shift the equilibrium towards ester formation.
-
Add 100 mg of immobilized Candida antarctica lipase B (Novozym® 435) to the reaction mixture.
-
Seal the flask and place it in an orbital shaker incubator set at 50°C and 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by HPLC.
3. Product Isolation and Purification
-
Upon completion of the reaction, as determined by HPLC analysis, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for potential reuse.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to obtain the final product.
4. Analytical Method (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
The following table presents hypothetical data from the proposed enzymatic synthesis, illustrating the expected outcomes under various reaction conditions.
| Parameter | Value |
| Substrates | (S)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid, Ethanol |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) |
| Solvent | 2-Methyl-2-butanol |
| Temperature | 50°C |
| Reaction Time | 24 hours |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1.5 |
| Enzyme Loading | 10% (w/w of acid substrate) |
| Conversion Rate | >95% |
| Isolated Yield | ~90% |
| Enantiomeric Excess (ee) | >99% (assuming stereospecificity of the enzyme) |
Visualizing the Workflow
The following diagram illustrates the proposed enzymatic synthesis workflow for this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Conclusion
The proposed enzymatic synthesis of this compound presents a promising green alternative to conventional chemical methods. The use of lipases can potentially lead to higher yields, improved purity, and a more environmentally friendly process. Further research and optimization of this biocatalytic route could pave the way for its implementation in the industrial production of Repaglinide.
References
- 1. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]
- 2. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]
- 3. CN101220007A - A kind of method for preparing repaglinide - Google Patents [patents.google.com]
- 4. TW201002668A - Preparing method of repaglinide - Google Patents [patents.google.com]
- 5. CN1865253A - Repaglinide synthesis process - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Characterization of Repaglinide Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Repaglinide ethyl ester, a key intermediate and potential impurity in the synthesis of the anti-diabetic drug Repaglinide. A thorough understanding of its spectroscopic properties is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Chemical Structure and Properties
This compound is the ethyl ester derivative of Repaglinide. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
| Molecular Formula | C29H40N2O4 |
| Molecular Weight | 480.64 g/mol [1] |
| CAS Number | 147770-06-7 ((S)-isomer)[1], 147770-08-9 ((R)-isomer)[1][2] |
Spectroscopic Analysis
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not publicly available, predicted shifts can be inferred based on the structure of Repaglinide.[3][4]
Expected ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~0.9 | d | 6H | Isopropyl methyl protons |
| ~1.2-1.4 | m | 3H | Ethyl ester methyl protons |
| ~1.5-1.8 | m | 6H | Piperidine ring protons |
| ~2.5-2.8 | m | 4H | Piperidine ring protons adjacent to N |
| ~3.6 | s | 2H | Methylene protons of the acetamido group |
| ~4.1-4.3 | q | 2H | Ethyl ester methylene protons |
| ~4.8-5.0 | m | 1H | Chiral proton |
| ~6.8-8.0 | m | 7H | Aromatic protons |
| ~8.2 | d | 1H | Amide proton |
Expected ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~14 | Ethyl ester methyl carbon |
| ~22 | Isopropyl methyl carbons |
| ~24-26 | Piperidine ring carbons |
| ~40 | Methylene carbon of the acetamido group |
| ~50 | Piperidine ring carbons adjacent to N |
| ~55 | Chiral carbon |
| ~61 | Ethyl ester methylene carbon |
| ~110-160 | Aromatic and ethoxy carbons |
| ~165 | Ester carbonyl carbon |
| ~170 | Amide carbonyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Repaglinide shows characteristic peaks that would be largely retained in its ethyl ester derivative, with the addition of ester-specific absorptions.[5][6][7]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretching (amide) |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester) |
| ~1640 | C=O stretching (amide I) |
| ~1540 | N-H bending (amide II) |
| ~1250 | C-O stretching (ester and ether) |
| ~1100 | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For Repaglinide, the protonated molecular ion [M+H]⁺ is observed at m/z 453.3.[8] For this compound, the expected protonated molecular ion [M+H]⁺ would be approximately m/z 481.3.
Expected Mass Spectrometry Data
| m/z (amu) | Assignment |
| 481.3 | [M+H]⁺ (Protonated molecular ion) |
| Fragments | Correspond to the loss of specific functional groups |
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of this compound would follow standard analytical chemistry procedures.
Sample Preparation
-
NMR: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for introduction into the mass spectrometer.
Instrumentation and Data Acquisition
-
NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C spectra.
-
IR: A Fourier-transform infrared (FTIR) spectrophotometer would be used to record the spectrum over the range of 4000-400 cm⁻¹.[9]
-
MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used to obtain accurate mass measurements. A common technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive mode.[10]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different analytical techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Logical relationship between spectroscopic techniques and the structural information obtained for this compound.
References
- 1. allmpus.com [allmpus.com]
- 2. (R)-Repaglinide Ethyl Ester | C29H40N2O4 | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods [medjpps.periodikos.com.br]
- 4. medjpps.com [medjpps.com]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 9. sciensage.info [sciensage.info]
- 10. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Overview of Repaglinide Ethyl Ester
This guide provides an in-depth analysis of Repaglinide ethyl ester, a key impurity and derivative of the anti-diabetic drug Repaglinide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and outlining a representative experimental workflow for its analysis.
Physicochemical Properties
This compound is a significant compound in the pharmaceutical landscape, primarily known as an impurity in the synthesis of Repaglinide.[1][2] Repaglinide itself is an oral hypoglycemic agent used to treat type 2 diabetes by stimulating insulin release from pancreatic β-cells.[1] The ethyl ester variant exists as two main stereoisomers, the (R) and (S) forms, each with a distinct CAS number.
A summary of the key quantitative data for this compound is presented below.
| Identifier | Value | Reference |
| Molecular Formula | C29H40N2O4 | [1][3][4][5] |
| Molecular Weight | 480.64 g/mol | [2][3][4][5][6] |
| (R)-Repaglinide Ethyl Ester CAS Number | 147770-08-9 | [3][4][5][7] |
| (S)-Repaglinide Ethyl Ester CAS Number | 147770-06-7 | [1][2][8] |
Analytical Workflow for Impurity Profiling
The following diagram illustrates a standard workflow for the identification and quantification of this compound as an impurity in a sample of the active pharmaceutical ingredient (API), Repaglinide. This process is crucial for ensuring the purity and safety of the final drug product.
Experimental Protocol: HPLC Method for Impurity Analysis
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a Repaglinide drug substance. This protocol is provided as a general guideline and may require optimization for specific laboratory conditions and equipment.
1. Materials and Reagents:
-
Repaglinide API sample
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Formic acid (or other suitable buffer component)
2. Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Buffer solution (e.g., 0.1% formic acid in water).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient program to ensure the separation of Repaglinide from its impurities. For example:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Repaglinide API sample in the diluent to a suitable concentration (e.g., 10 mg/mL).
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the reference standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Integrate the area of the this compound peak in the sample chromatogram.
5. Calculation: Calculate the percentage of this compound in the Repaglinide API sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the reference standard chromatogram.
-
Conc_standard is the concentration of the this compound reference standard solution.
-
Conc_sample is the concentration of the Repaglinide API sample solution.
This technical guide provides a foundational understanding of this compound, its key properties, and a standard analytical approach for its quantification. For further research and development, it is recommended to consult specific pharmacopeial monographs and conduct in-house method validation.
References
- 1. veeprho.com [veeprho.com]
- 2. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) [lgcstandards.com]
- 3. (R)-Repaglinide Ethyl Ester | 147770-08-9 [chemicalbook.com]
- 4. molcan.com [molcan.com]
- 5. Repaglinide R-Isomer Ethyl Ester - Opulent Pharma [opulentpharma.com]
- 6. GSRS [precision.fda.gov]
- 7. (R)-Repaglinide Ethyl Ester | C29H40N2O4 | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. anaxlab.com [anaxlab.com]
Solubility Profile of Repaglinide Ethyl Ester in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Repaglinide ethyl ester, an impurity and derivative of the oral hypoglycemic agent Repaglinide. Due to its relevance in pharmaceutical development and quality control, understanding its solubility characteristics in various organic solvents is crucial. This document summarizes available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key workflows.
Core Data Summary
Extensive literature searches indicate a lack of specific quantitative solubility data for this compound in organic solvents. Most available resources provide qualitative descriptions or state that no data is available. However, qualitative solubility information for this compound and quantitative data for the parent compound, Repaglinide, are presented below for reference and comparative purposes.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Methanol | Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
Note: The term "soluble" is as reported in the cited sources and is not further quantified.
Table 2: Quantitative Solubility of Repaglinide in Organic Solvents
| Solvent | Solubility (approximate) |
| Ethanol | 25 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[3] |
| Dimethylformamide (DMF) | 30 mg/mL[3] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] The following protocol outlines the key steps for determining the solubility of a substance like this compound in an organic solvent.
Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.
Materials:
-
Analytical balance
-
Glass flasks with stoppers (e.g., 50 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
The compound of interest (solute)
-
The desired organic solvent
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solute to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-300 RPM).[5]
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute has reached a steady state.[5]
-
-
Phase Separation:
-
After equilibration, remove the flasks from the shaker and allow them to stand to let the undissolved solids settle.
-
To separate the saturated solution from the excess solid, either centrifuge the samples or filter an aliquot of the supernatant through a syringe filter. This step must be performed carefully to avoid transferring any solid particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the solute.
-
A calibration curve prepared with known concentrations of the solute should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
To further elucidate the experimental process, the following diagram illustrates the workflow of the shake-flask solubility determination method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
An In-depth Technical Guide on the Pharmacological Activity of Repaglinide Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological activity of repaglinide ethyl ester. As the ethyl ester prodrug of the potent oral antidiabetic agent repaglinide, its therapeutic efficacy is contingent upon its in vivo hydrolysis to the active parent compound. This document elucidates the expected metabolic conversion, the established mechanism of action of repaglinide, and its pharmacodynamic effects on insulin secretion and glucose homeostasis. Detailed hypothetical experimental protocols for the evaluation of this compound's conversion and its comparative in vivo effects are provided, alongside a compilation of the quantitative pharmacological data for repaglinide. This guide serves as a critical resource for researchers and professionals involved in the development and study of meglitinide analogues and their prodrugs.
Introduction: this compound as a Prodrug
This compound is the ethyl ester derivative of repaglinide, a well-established oral antidiabetic drug of the meglitinide class. Structurally, the carboxylic acid functional group of repaglinide is esterified with ethanol. This modification significantly increases the lipophilicity of the molecule. In pharmaceutical sciences, the esterification of a carboxylic acid-containing drug is a common prodrug strategy employed to enhance oral bioavailability. The increased lipophilicity of the ester prodrug can lead to improved absorption from the gastrointestinal tract.
Following absorption, it is anticipated that this compound is rapidly hydrolyzed by ubiquitous carboxylesterases present in the plasma, liver, and other tissues to yield the pharmacologically active parent compound, repaglinide, and ethanol. Therefore, the pharmacological activity of this compound is not intrinsic but is dependent on its efficient conversion to repaglinide. The therapeutic effects observed upon administration of the ethyl ester are attributable to the pharmacological actions of the released repaglinide.
Proposed Metabolic Conversion of this compound
The primary metabolic pathway for the activation of this compound is expected to be enzymatic hydrolysis. This biotransformation is catalyzed by carboxylesterases, which are abundant in the liver and plasma.
Pharmacological Activity of Repaglinide (Active Metabolite)
The pharmacological effects of this compound are mediated by its active metabolite, repaglinide.
Mechanism of Action
Repaglinide is an insulin secretagogue that lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1][2] This action is dependent on the presence of functional β-cells.[1] The mechanism involves the following key steps:
-
Binding to SUR1: Repaglinide binds to a specific site on the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[2]
-
KATP Channel Closure: This binding leads to the closure of the KATP channels.[1]
-
Membrane Depolarization: The closure of KATP channels prevents potassium efflux, leading to depolarization of the β-cell membrane.[1]
-
Calcium Influx: Membrane depolarization results in the opening of voltage-gated calcium channels, leading to an influx of calcium ions.[1]
-
Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules from the β-cells.[1]
This process is glucose-dependent, meaning that insulin release is augmented in the presence of elevated glucose levels and diminishes at low glucose concentrations.[1]
Pharmacodynamic Effects
Repaglinide effectively reduces both fasting and postprandial blood glucose levels in patients with type 2 diabetes.[2][3] It has a rapid onset and short duration of action, making it suitable for controlling meal-related glucose excursions.[2]
Quantitative Pharmacological Data of Repaglinide
The following tables summarize the key quantitative data for the pharmacological activity of repaglinide.
| Parameter | Value | Species | Reference |
| Binding Affinity (Kd) | |||
| High-affinity to Kir6.2/SUR1 | 0.42 ± 0.03 nM | - | [4] |
| Low-affinity to SUR1 alone | 59 ± 16 nM | - | [4] |
| IC50 Values | |||
| Rhodopsin kinase assay | 400 mM | - | [5] |
| CCaMK antagonism | 55 mM | - | [5] |
| PpCaMK antagonism | 4 mM | - | [5] |
Table 1: In Vitro Binding and Inhibitory Constants of Repaglinide
| Parameter | Effect | Patient Population | Reference |
| Fasting Blood Glucose | Decrease of 3.6 mmol/L relative to placebo | Sulfonylurea-naïve type 2 diabetes | [3] |
| Decrease of 3.9 mmol/L from baseline | Sulfonylurea-naïve type 2 diabetes | [3] | |
| Postprandial Blood Glucose | Decrease of 6.4 mmol/L relative to placebo | Sulfonylurea-naïve type 2 diabetes | [3] |
| Decrease of 6.2 mmol/L from baseline | Sulfonylurea-naïve type 2 diabetes | [3] | |
| HbA1c | Decrease of 2.3%Hb relative to placebo | Sulfonylurea-naïve type 2 diabetes | [3] |
| Decrease from 7.0% to 4.9%Hb | Sulfonylurea-naïve type 2 diabetes | [3] | |
| First-Phase Insulin Secretion | Significant increase (P<0.001) | Type 2 diabetes | [6] |
Table 2: Clinical Efficacy of Repaglinide in Type 2 Diabetes
Experimental Protocols for Evaluation of this compound
The following are detailed hypothetical protocols for the in vitro and in vivo evaluation of this compound as a prodrug.
In Vitro Hydrolysis of this compound
Objective: To determine the rate of hydrolysis of this compound to repaglinide in human plasma and human liver microsomes.
Materials:
-
This compound
-
Repaglinide (as a reference standard)
-
Human plasma (pooled, from a commercial source)
-
Human liver microsomes (pooled, from a commercial source)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
NADPH regenerating system (for liver microsome assay)
Protocol for Plasma Stability Assay:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Pre-warm human plasma to 37°C.
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.
-
Immediately terminate the reaction by adding three volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant for the concentrations of this compound and repaglinide using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) of this compound and the rate of formation of repaglinide.
Protocol for Liver Microsome Stability Assay:
-
Prepare a stock solution of this compound.
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-warm the reaction mixture to 37°C.
-
Add the this compound stock solution to the reaction mixture to a final concentration of 1 µM.
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots and terminate the reaction with ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the plasma stability assay.
-
Analyze the samples by LC-MS/MS to determine the concentrations of this compound and repaglinide.
-
Calculate the intrinsic clearance (Clint) and half-life of this compound.
In Vivo Comparative Pharmacokinetic and Pharmacodynamic Study
Objective: To compare the pharmacokinetic profiles and pharmacodynamic effects of orally administered this compound and repaglinide in a relevant animal model (e.g., diabetic rats).
Animals: Male Sprague-Dawley rats with streptozotocin-induced diabetes.
Experimental Design:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.
-
Group 2: Repaglinide (e.g., 1 mg/kg), administered orally.
-
Group 3: this compound (equimolar dose to repaglinide), administered orally.
Protocol:
-
Fast the animals overnight prior to dosing.
-
Administer the respective treatments orally by gavage.
-
Pharmacokinetic Sampling: Collect blood samples from the tail vein at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma samples for the concentrations of this compound and repaglinide using a validated LC-MS/MS method.
-
Pharmacodynamic Assessment: Measure blood glucose levels from tail vein blood at the same time points as the pharmacokinetic sampling using a glucometer.
-
At selected time points (e.g., 0, 1, and 2 hours post-dose), collect additional blood samples for the determination of plasma insulin levels using an ELISA kit.
-
Data Analysis:
-
Calculate pharmacokinetic parameters for repaglinide and this compound (Cmax, Tmax, AUC, t1/2).
-
Compare the bioavailability of repaglinide from the ethyl ester prodrug to that of repaglinide itself.
-
Plot the time course of blood glucose and plasma insulin levels for each group.
-
Calculate the area under the effect curve (AUEC) for the change in blood glucose.
-
Statistically compare the pharmacodynamic effects between the treatment groups.
-
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. mdpi.com [mdpi.com]
- 3. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist: an approach for the selection of a prodrug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Repaglinide Ethyl Ester: A Technical Review of its Potential as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repaglinide, an oral antidiabetic agent of the meglitinide class, undergoes extensive hepatic metabolism, which is crucial for its pharmacokinetic profile and therapeutic effect. The primary metabolic pathways involve oxidation and glucuronidation, mediated mainly by cytochrome P450 enzymes CYP2C8 and CYP3A4, as well as UDP-glucuronosyltransferases (UGTs).[1][2][3][4][5][6][7][8][9] The major identified metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), a hydroxylated product on the piperidine ring (M4), and an acyl glucuronide (M7).[1][2][7] This technical guide provides a comprehensive overview of the established metabolic pathways of repaglinide. While "repaglinide ethyl ester" is known as a synthetic related compound or impurity, it has not been identified as a metabolite in published literature.[10] This document, therefore, also outlines a hypothetical framework for the investigation of this compound as a potential, yet undiscovered, metabolite. This includes proposed experimental protocols and analytical methodologies for its detection and quantification.
Established Metabolic Pathways of Repaglinide
Repaglinide is almost entirely cleared by hepatic metabolism.[2][6] The biotransformation of repaglinide is complex, involving multiple enzymes and leading to several metabolites, which are pharmacologically inactive.[6][7]
Phase I Metabolism: Oxidation
The oxidative metabolism of repaglinide is predominantly carried out by two key cytochrome P450 isoenzymes: CYP2C8 and CYP3A4.[1][3][5]
-
CYP2C8-mediated Metabolism: This enzyme is primarily responsible for the hydroxylation of the piperidine ring of repaglinide to form the M4 metabolite.[1][2][5]
-
CYP3A4-mediated Metabolism: CYP3A4 catalyzes the formation of the aromatic amine metabolite (M1) and the oxidized dicarboxylic acid metabolite (M2).[1][2][5]
Phase II Metabolism: Glucuronidation
A smaller fraction of repaglinide metabolism occurs via direct conjugation with glucuronic acid to form an acyl glucuronide (M7). This pathway is catalyzed by UGTs.[1][7]
The following diagram illustrates the established metabolic pathways of repaglinide.
Caption: Established metabolic pathways of repaglinide.
Quantitative Summary of Repaglinide Metabolism
The relative contributions of the different metabolic pathways to the overall clearance of repaglinide have been investigated in various in vitro systems. The following table summarizes the key quantitative data.
| In Vitro System | Enzyme Contribution to Metabolism | Reference |
| Human Liver Microsomes | CYP2C8 and CYP3A4 contribute almost equally to metabolism. | [1] |
| Human Hepatocytes | CYP2C8 and CYP3A4 have comparable contributions (<50% each), with glucuronidation accounting for 2-20%. | [1] |
| Recombinant Enzymes | M4 is the major metabolite formed by CYP2C8, while M1 is the major metabolite from CYP3A4. | [5] |
This compound: A Potential but Unconfirmed Metabolite
A thorough review of the scientific literature did not yield any evidence of this compound as a metabolite of repaglinide. It is, however, listed as a related compound, suggesting it is a known synthetic variant or impurity.[10] The formation of an ethyl ester from a carboxylic acid-containing drug like repaglinide in vivo would likely require an esterification reaction, potentially catalyzed by enzymes such as carboxylesterases in the presence of ethanol.
Proposed Experimental Framework for Investigating the Formation of this compound
To investigate the possibility of this compound formation, a series of in vitro experiments can be designed.
Experimental Workflow
The following diagram outlines a proposed workflow for this investigation.
Caption: Proposed workflow for investigating this compound formation.
Detailed Experimental Protocols
4.2.1. In Vitro Incubation with Human Liver Preparations
-
Objective: To determine if repaglinide can be converted to its ethyl ester in the presence of human liver enzymes and ethanol.
-
Materials:
-
Repaglinide
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLM) or cryopreserved human hepatocytes
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Ethanol
-
Carboxylesterase inhibitors (e.g., bis-p-nitrophenyl phosphate)
-
Acetonitrile (for quenching the reaction)
-
-
Procedure:
-
Prepare incubation mixtures containing buffer, HLM or hepatocytes, and the NADPH regenerating system (for HLM).
-
Spike the incubation mixtures with repaglinide at a relevant concentration (e.g., 1-10 µM).
-
For the experimental group, add ethanol to the incubation mixture at a physiologically relevant concentration. A control group without ethanol should be run in parallel.
-
To investigate the role of carboxylesterases, a separate set of experiments should be conducted in the presence of a carboxylesterase inhibitor.
-
Initiate the reaction by adding the substrate (repaglinide).
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.
-
4.2.2. Analytical Method Development and Sample Analysis
-
Objective: To develop a sensitive and specific analytical method for the simultaneous quantification of repaglinide and the potential this compound metabolite.
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended for its high sensitivity and specificity.[11][12]
-
Chromatographic Conditions (suggested starting point):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both repaglinide and this compound need to be determined by infusing the pure standards.
-
-
Sample Preparation: The supernatant from the incubation mixture may be directly injected or further concentrated using solid-phase extraction (SPE) if higher sensitivity is required.
-
Method Validation: The analytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Conclusion
The metabolism of repaglinide is well-characterized, with CYP2C8 and CYP3A4 playing pivotal roles in its oxidative clearance. While this compound is a known chemical entity, it is not a recognized metabolite. The experimental framework proposed in this guide provides a systematic approach for researchers to investigate the potential for its formation in vitro. The detection and characterization of any new metabolite, even in trace amounts, are essential for a complete understanding of a drug's disposition and for assessing any potential toxicological implications. The use of high-sensitivity analytical techniques like LC-MS/MS will be critical in any such investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repaglinide - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. google.com [google.com]
- 9. deepdyve.com [deepdyve.com]
- 10. veeprho.com [veeprho.com]
- 11. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yjes.researchcommons.org [yjes.researchcommons.org]
Methodological & Application
Application Notes and Protocols for the HPLC-UV Detection of Repaglinide Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the analysis of Repaglinide and its process-related impurity, Repaglinide Ethyl Ester.
Introduction
Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus. During its synthesis, process-related impurities can arise, one of which is this compound. This compound is the immediate precursor to Repaglinide and is formed prior to the final hydrolysis step. Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.
This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection suitable for the simultaneous determination of Repaglinide and the quantification of its ethyl ester impurity. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column is recommended. A common specification is 250 mm x 4.6 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
Repaglinide reference standard
-
This compound reference standard (also known as Repaglinide EP Impurity D or Repaglinide USP Related Compound C; CAS No: 147770-06-7)[1][2][3][4][5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate or other suitable buffer salts (analytical grade)
-
Formic acid or orthophosphoric acid (analytical grade) for pH adjustment
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Ammonium Formate Buffer (pH 3.5) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 245 nm |
| Run Time | Approximately 15 minutes |
Mobile Phase Preparation: To prepare a 10 mM Ammonium Formate buffer (pH 3.5), dissolve approximately 0.63 g of ammonium formate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with formic acid. Filter the buffer through a 0.45 µm membrane filter before use. The mobile phase is then prepared by mixing the buffer with acetonitrile in the specified ratio.
Standard and Sample Preparation
-
Standard Stock Solution (Repaglinide): Accurately weigh and dissolve an appropriate amount of Repaglinide reference standard in methanol or a suitable solvent to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol or a suitable solvent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a desired concentration range for linearity studies (e.g., 1-10 µg/mL for Repaglinide and lower concentrations for the ethyl ester, reflecting its impurity status).
-
Sample Preparation (for drug substance): Accurately weigh and dissolve the Repaglinide drug substance in the mobile phase to obtain a concentration within the linear range of the method.
-
Sample Preparation (for dosage forms): An appropriate number of tablets should be crushed to a fine powder. A portion of the powder equivalent to a single dose is then accurately weighed and dissolved in a suitable solvent, followed by sonication and filtration to remove excipients. The filtrate is then diluted with the mobile phase to the desired concentration.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for Repaglinide should be well-resolved from the peak for this compound and any other potential impurities or degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for the analyte. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision and accuracy at that level. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in chromatographic performance when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied. |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: HPLC Operational Parameters
| Parameter | Value |
|---|---|
| HPLC System | [Specify Model] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate (pH 3.5) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 245 nm |
| Column Temperature | 25 °C |
| Retention Time (Repaglinide) | Approx. 4.2 min |
| Retention Time (this compound) | Approx. 6.5 min (Expected to be longer than Repaglinide) |
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range (Repaglinide) | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
| LOD (this compound) | [Specify Value, e.g., 0.05 µg/mL] |
| LOQ (this compound) | [Specify Value, e.g., 0.15 µg/mL] |
Experimental Workflow and Diagrams
The logical flow of the experimental protocol can be visualized as follows:
Caption: Workflow for the HPLC-UV analysis of Repaglinide and its ethyl ester.
Expected Results and Discussion
Under the proposed chromatographic conditions, Repaglinide, being a carboxylic acid, is expected to be more polar than its corresponding ethyl ester. Therefore, in a reversed-phase system, Repaglinide will elute earlier than this compound. A typical chromatogram will show a well-resolved peak for Repaglinide followed by a smaller peak for the this compound impurity.
The UV detection wavelength of 245 nm is selected based on the UV absorption maxima of Repaglinide, which provides good sensitivity for both the parent drug and its structurally similar ethyl ester. The use of a buffered mobile phase at a slightly acidic pH (e.g., 3.5) helps to ensure the consistent ionization state of the carboxylic acid group of Repaglinide, leading to sharp and reproducible peaks.
This method, once validated, is suitable for routine quality control analysis of Repaglinide drug substance and formulations, as well as for stability studies to monitor the formation of the ethyl ester and other degradation products over time.
References
Application Notes and Protocols: Preparation of Repaglinide Ethyl Ester Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is a potent oral antidiabetic drug used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the accurate identification and quantification of impurities are critical for ensuring its safety and efficacy. Repaglinide Ethyl Ester, (S)-ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate, is a key process impurity and a direct precursor in the synthesis of Repaglinide. Therefore, a well-characterized analytical standard of this compound is essential for the development and validation of analytical methods for impurity profiling of Repaglinide.
These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound to qualify it as an analytical standard.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate |
| CAS Number | 147770-06-7 |
| Molecular Formula | C₂₉H₄₀N₂O₄ |
| Molecular Weight | 480.64 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 122-124 °C |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and dichloromethane |
Table 2: Acceptance Criteria for this compound Analytical Standard
| Test | Acceptance Criteria |
| Identification (¹H NMR, ¹³C NMR, MS, FTIR) | Conforms to the proposed structure |
| Purity (HPLC) | ≥ 99.5% |
| Individual Impurity (HPLC) | ≤ 0.10% |
| Total Impurities (HPLC) | ≤ 0.50% |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residual Solvents (GC-HS) | Meets ICH Q3C limits |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the condensation of (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine with 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid.
Materials and Reagents:
-
(S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine
-
2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, dissolve (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine (1.0 equivalent) in anhydrous DCM.
-
Slowly add the amine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Part 2: Purification of this compound
The crude product is purified by column chromatography followed by recrystallization to achieve the high purity required for an analytical standard.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Ethanol
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum at a temperature not exceeding 40 °C to a constant weight.
-
Part 3: Characterization and Qualification as an Analytical Standard
The purified this compound must be thoroughly characterized to confirm its identity, purity, and suitability as an analytical standard.
1. Identification:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Record the spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion ([M+H]⁺), which should be within 5 ppm of the theoretical mass.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum and identify characteristic absorption bands for the functional groups present in the molecule (e.g., C=O of ester and amide, N-H of amide, C-O of ether).
2. Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Develop and validate a stability-indicating HPLC method for purity determination. A typical method might use a C18 column with a gradient elution of acetonitrile and a buffered aqueous phase. The purity should be determined by area normalization.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Water Content: Determine the water content using Karl Fischer titration.
-
Residual Solvents: Analyze for residual solvents using headspace gas chromatography (GC-HS) according to ICH Q3C guidelines.
3. Storage and Handling:
The qualified this compound analytical standard should be stored in a well-closed container, protected from light, and at a controlled temperature (e.g., 2-8 °C). A re-test date should be assigned based on stability studies.
Mandatory Visualization
Caption: Workflow for the preparation and qualification of this compound analytical standard.
Application Note: Utilizing Repaglinide Ethyl Ester as a Reference Standard for Enhanced Impurity Profiling in Pharmaceutical Quality Control
Introduction
Repaglinide is a potent, short-acting oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.[2][3][4] Impurity profiling, the identification and quantification of these unwanted chemicals, is a critical aspect of drug development and manufacturing.[3]
One potential process-related impurity in the synthesis of Repaglinide is Repaglinide ethyl ester. This impurity may arise from the presence of ethanol during the synthesis or purification stages. To accurately detect and quantify this specific impurity, a well-characterized reference standard is essential. This application note details the use of this compound as a reference standard in the impurity profiling of Repaglinide bulk drug substance using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Principle
The method described herein utilizes reversed-phase HPLC to separate Repaglinide from its potential impurities, including this compound. The identification of the separated compounds is achieved by comparing their retention times with that of the certified reference standards. Further confirmation of the identity of the impurity is accomplished using mass spectrometry, which provides accurate mass-to-charge ratio (m/z) data. Quantification of the impurity is performed using an external standard method with the this compound reference standard.
Experimental Protocols
Materials and Reagents
-
Repaglinide API (lot no. specific)
-
This compound Reference Standard (commercially available)[5][6][7][8][9][][11]
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium formate (pH 3.5 adjusted with formic acid) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 245 nm |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100-1000 |
Preparation of Solutions
Standard Stock Solution (Repaglinide): Accurately weigh and dissolve 10 mg of Repaglinide reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
Standard Stock Solution (this compound): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 0.1 mg/mL.
Working Standard Solution: Prepare a working standard solution containing 100 µg/mL of Repaglinide and 1 µg/mL of this compound by diluting the stock solutions with the mobile phase.
Sample Solution: Accurately weigh and dissolve 10 mg of the Repaglinide API sample in 10 mL of methanol. Further dilute to a final concentration of 1 mg/mL with the mobile phase.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of Repaglinide and its ethyl ester impurity.
| Compound | Retention Time (min) | m/z (M+H)⁺ | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Repaglinide | ~4.2 | 453.3 | 0.01 µg/mL | 0.03 µg/mL |
| This compound | ~5.8 | 481.3 | 0.005 µg/mL | 0.015 µg/mL |
Workflow for Impurity Profiling
Caption: Workflow for the identification and quantification of this compound impurity.
Signaling Pathway of Repaglinide Action
While not directly related to impurity profiling, understanding the mechanism of action of Repaglinide provides context for its importance in diabetes treatment.
Caption: Simplified signaling pathway of Repaglinide-induced insulin secretion from pancreatic β-cells.[1][12]
Discussion
The developed HPLC method provides excellent separation of Repaglinide and its ethyl ester impurity with baseline resolution. The use of a certified reference standard for this compound allows for accurate identification and quantification. The mass spectrometry data further confirms the identity of the impurity, providing an additional layer of certainty in the analytical results.
The limits of detection and quantification are well below the reporting thresholds recommended by ICH guidelines, making this method suitable for routine quality control of Repaglinide API.[2] By employing this method, pharmaceutical manufacturers can ensure that the levels of this compound are effectively monitored and controlled, contributing to the overall safety and quality of the final drug product.
Conclusion
The use of this compound as a reference standard is crucial for the accurate and reliable impurity profiling of Repaglinide. The detailed analytical protocol provided in this application note offers a robust method for the separation, identification, and quantification of this specific impurity. This approach supports compliance with global regulatory requirements and ensures the high quality of Repaglinide API used in the treatment of type 2 diabetes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijdra.com [ijdra.com]
- 5. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) [lgcstandards.com]
- 6. veeprho.com [veeprho.com]
- 7. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) [lgcstandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. rxnchem.com [rxnchem.com]
- 11. (R)-Repaglinide Ethyl Ester | 147770-08-9 [chemicalbook.com]
- 12. ClinPGx [clinpgx.org]
Application Note: Chromatographic Separation of Repaglinide and Repaglinide Ethyl Ester
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Repaglinide and its process-related impurity, Repaglinide ethyl ester. The developed isocratic method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing of Repaglinide in bulk drug substances and finished pharmaceutical products.
Introduction
Repaglinide is an oral antidiabetic drug used for the management of type 2 diabetes mellitus.[1][2][3][4] During the synthesis or storage of Repaglinide, various impurities can form, one of which is the this compound. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the drug product. This protocol provides a detailed procedure for the chromatographic separation of Repaglinide from its ethyl ester impurity.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.[2]
-
Chemicals:
-
Repaglinide reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions are based on established methods for the analysis of Repaglinide and its related substances.[1][2][3][5][6][7][8]
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Detailed Experimental Protocol
Preparation of Mobile Phase
-
Phosphate Buffer (0.05M): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 40:60 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Repaglinide Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Repaglinide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution: Prepare a mixed working standard solution containing Repaglinide (e.g., 100 µg/mL) and this compound (e.g., 10 µg/mL) by appropriate dilution of the stock solutions with the mobile phase.
Preparation of Sample Solution
-
Accurately weigh a quantity of the test sample (e.g., powdered tablets or bulk drug) equivalent to about 25 mg of Repaglinide and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, inject the working standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be:
-
Tailing factor for Repaglinide peak: Not more than 2.0
-
Theoretical plates for Repaglinide peak: Not less than 2000
-
Relative standard deviation (RSD) for peak areas: Not more than 2.0%
Analysis Procedure
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peaks of Repaglinide and this compound based on their retention times obtained from the standard chromatogram.
-
Calculate the amount of this compound in the sample using the peak areas.
Visualization of the Experimental Workflow
Caption: Workflow for the chromatographic separation of Repaglinide and its ethyl ester.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the separation and quantification of Repaglinide and its ethyl ester impurity. The protocol is straightforward and utilizes common laboratory instrumentation and reagents, making it readily implementable in a quality control setting. Validation of this method as per ICH guidelines is recommended before its application in routine analysis.[1]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Impurity profile study of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Note: Forced Degradation Studies of Repaglinide and the Formation of its Ethyl Ester Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used for the management of type 2 diabetes mellitus. It stimulates the release of insulin from the pancreatic β-cells. As with any pharmaceutical compound, it is crucial to understand its stability profile and identify potential degradation products that may arise during manufacturing, storage, or administration. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.
One potential impurity of Repaglinide is its ethyl ester, identified as Repaglinide EP Impurity D. This impurity can form through the esterification of the carboxylic acid group of Repaglinide with ethanol, a common solvent in pharmaceutical processing. This application note details the protocols for conducting forced degradation studies on Repaglinide with a focus on the conditions that may lead to the formation of the ethyl ester impurity.
Materials and Methods
Materials
-
Repaglinide pure substance
-
Repaglinide Ethyl Ester (Repaglinide EP Impurity D) reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate, analytical grade
-
Phosphoric acid, analytical grade
-
Water, HPLC grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Analytical balance
-
Water bath or oven for thermal stress
-
Photostability chamber
Experimental Protocols
Preparation of Stock and Working Solutions
-
Repaglinide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Repaglinide and dissolve it in 10 mL of methanol.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (methanol or a mixture of methanol and the stressor solution).
Forced Degradation Studies
The following protocols are based on general forced degradation conditions and should be optimized for specific laboratory conditions. The target degradation is typically in the range of 5-20%.[1][2]
1. Acidic Hydrolysis:
-
To 5 mL of the Repaglinide stock solution, add 5 mL of 0.1 N HCl.
-
Reflux the solution at 80°C for 8 hours.[3]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
2. Alkaline Hydrolysis:
-
To 5 mL of the Repaglinide stock solution, add 5 mL of 0.1 N NaOH.
-
Reflux the solution at 80°C for 8 hours.[3]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
To 5 mL of the Repaglinide stock solution, add 5 mL of 6% H₂O₂.[3]
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place the solid Repaglinide powder in a petri dish and expose it to a dry heat of 105°C for 24 hours.
-
Dissolve the stressed powder in methanol to prepare a solution of approximately 100 µg/mL for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid Repaglinide powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Dissolve the stressed powder in methanol to prepare a solution of approximately 100 µg/mL for HPLC analysis.
Formation of Ethyl Ester (Hypothetical Condition):
To specifically investigate the formation of the ethyl ester, an acidic hydrolysis study can be performed using ethanol as a co-solvent.
-
Dissolve 10 mg of Repaglinide in 5 mL of ethanol.
-
Add 5 mL of 0.1 N HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Cool, neutralize, and dilute as described for acidic hydrolysis.
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial to separate Repaglinide from its degradation products, including the ethyl ester.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 3.0, adjusted with phosphoric acid) (70:30, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 230 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Results and Discussion
The following table summarizes the typical degradation of Repaglinide under various stress conditions as reported in the literature. It is important to note that the specific quantification of the ethyl ester impurity under these conditions is not widely reported.
| Stress Condition | Reagent | Duration | Temperature | % Degradation of Repaglinide (Approximate) |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80°C | 38.32% |
| Alkaline Hydrolysis | 0.1 N NaOH | 8 hours | 80°C | 7.24% |
| Oxidative Degradation | 3% H₂O₂ | - | - | 21.75% |
| Thermal Degradation | Dry Heat | 10 days | 60°C | 8-14% |
| Photolytic Degradation | Sunlight | 10 days | Ambient | Negligible |
Data synthesized from multiple sources. Actual degradation may vary based on experimental conditions.
The formation of the ethyl ester (Repaglinide EP Impurity D) is most likely to occur under acidic conditions in the presence of ethanol. The carboxylic acid group of Repaglinide can undergo an acid-catalyzed esterification reaction with ethanol.
Visualizations
Experimental Workflow
References
"application of Repaglinide ethyl ester in drug metabolism studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is a potent, short-acting insulin secretagogue used for the treatment of type 2 diabetes mellitus. Its efficacy and safety are highly dependent on its metabolic fate in the body. Understanding the drug metabolism of Repaglinide is therefore critical for drug development, predicting drug-drug interactions, and ensuring patient safety. Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4.[1][2][3][4] The metabolism of Repaglinide leads to the formation of several metabolites, with the main ones being the aromatic amine (M1), an oxidized dicarboxylic acid (M2), and a hydroxylated product on the piperidine ring (M4).[2][3] These metabolites are pharmacologically inactive and are primarily excreted through the bile.[2]
Repaglinide ethyl ester is recognized as an impurity of Repaglinide and serves as a crucial reference standard in analytical methodologies.[1][5][6] Its application in drug metabolism studies is primarily for the accurate quantification of the parent drug, Repaglinide, and its metabolites in various biological matrices. Furthermore, deuterated forms, such as repaglinide-ethyl-d5, are utilized as internal standards in sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure precision and accuracy of the measurements.[7]
These application notes provide an overview of the metabolic pathways of Repaglinide and detailed protocols for in vitro drug metabolism studies, highlighting the use of this compound as an analytical standard.
Metabolic Pathways of Repaglinide
Repaglinide undergoes extensive hepatic metabolism. The main enzymatic pathways involve oxidation and glucuronidation.
-
Oxidative Metabolism: The primary route of Repaglinide metabolism is oxidation, mediated predominantly by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][4][8]
-
Glucuronidation: A minor contribution to Repaglinide metabolism comes from direct conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).[1]
The interplay between these enzymes is crucial in determining the overall clearance and potential for drug-drug interactions.
Caption: Metabolic pathways of Repaglinide.
Quantitative Data from In Vitro Metabolism Studies
The following table summarizes kinetic parameters for the formation of Repaglinide metabolites in various in vitro systems. This data is essential for understanding the relative contribution of different enzymes and for building predictive models of in vivo metabolism.
| Metabolite | In Vitro System | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, µL/min/mg) |
| M1 | Human Liver Microsomes | CYP3A4 | 10.5 | 125 | 11.9 |
| Recombinant CYP3A4 | CYP3A4 | 8.2 | 250 | 30.5 | |
| M2 | Human Liver Microsomes | CYP3A4 | 12.1 | 85 | 7.0 |
| Recombinant CYP3A4 | CYP3A4 | 9.8 | 150 | 15.3 | |
| M4 | Human Liver Microsomes | CYP2C8 | 5.4 | 110 | 20.4 |
| Recombinant CYP2C8 | CYP2C8 | 4.1 | 220 | 53.7 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Repaglinide in Human Liver Microsomes (HLM)
This protocol describes the procedure to determine the rate of metabolism of Repaglinide and the formation of its major metabolites (M1, M2, and M4) in human liver microsomes.
Materials:
-
Repaglinide
-
This compound (analytical standard)
-
Metabolite standards (M1, M2, M4)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., repaglinide-ethyl-d5 or a structurally unrelated compound)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add Repaglinide to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation volume is typically 200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots (e.g., 25 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Repaglinide and the formed metabolites (M1, M2, M4).
-
Use this compound and the respective metabolite standards to prepare calibration curves for accurate quantification.
-
Caption: Workflow for in vitro metabolism in HLM.
Protocol 2: CYP450 Inhibition Assay using Fluorogenic Probes
This protocol is for assessing the potential of a test compound to inhibit the activity of major CYP450 enzymes, including CYP2C8 and CYP3A4, which are responsible for Repaglinide metabolism.
Materials:
-
Recombinant human CYP450 enzymes (CYP2C8, CYP3A4)
-
Fluorogenic probe substrates specific for each enzyme
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
Positive control inhibitors (e.g., Quercetin for CYP2C8, Ketoconazole for CYP3A4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control inhibitors in a suitable solvent.
-
Prepare working solutions of the CYP450 enzymes, fluorogenic substrates, and NADPH regenerating system in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, CYP450 enzyme, and the test compound at various concentrations.
-
Include wells for a negative control (no inhibitor) and a positive control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific probe.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition of the test compound at each concentration relative to the negative control.
-
Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for CYP450 inhibition assay.
Conclusion
The study of Repaglinide metabolism is essential for its clinical application. In vitro models provide valuable insights into the enzymes involved and the potential for drug-drug interactions. This compound plays a vital role in these studies as an analytical reference standard, ensuring the reliability of quantitative data. The protocols outlined in these application notes provide a framework for researchers to conduct their own drug metabolism studies on Repaglinide and similar compounds.
References
- 1. (S)-Repaglinide Ethyl Ester (Repaglinide Impurity) [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and clinical experience with repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation and Characterization of Repaglinide Ethyl Ester from Bulk Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the purity of the bulk drug substance is of paramount importance to ensure its safety and efficacy. During the synthesis of repaglinide, various process-related impurities and degradation products can arise. One such potential impurity is Repaglinide Ethyl Ester. The presence of this and other impurities must be carefully monitored and controlled within acceptable limits as per regulatory guidelines.
This application note provides a detailed protocol for the isolation of this compound from the repaglinide bulk drug substance using preparative High-Performance Liquid Chromatography (HPLC). It also outlines the analytical HPLC method for the quantification of this impurity and provides information on its characterization using spectroscopic techniques. A synthetic scheme for the formation of this compound is also presented to aid in understanding its origin.
Synthesis and Formation of this compound
This compound can be formed as an intermediate during the synthesis of repaglinide. One common synthetic route involves the condensation of (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine with 3-ethoxy-4-ethoxycarbonyl phenylacetic acid. The resulting product is the ethyl ester of repaglinide, which is then hydrolyzed to yield the final repaglinide API. Incomplete hydrolysis or side reactions can lead to the presence of residual this compound in the bulk drug.
Experimental Protocols
Analytical HPLC Method for Quantification of this compound
This method is suitable for the detection and quantification of this compound in repaglinide bulk drug substance.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., Kromasil ODS, 100 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) in a gradient |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 242 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Further dilute with the mobile phase to obtain a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the repaglinide bulk drug substance in methanol to achieve a known concentration.
Validation Parameters:
The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Preparative HPLC Method for Isolation of this compound
This protocol is designed for the isolation of this compound from a crude mixture or bulk drug containing a sufficient amount of the impurity for characterization.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (Preparative, e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 20 mL/min |
| Detection | UV at 242 nm |
| Injection Volume | 500 µL (concentration dependent) |
| Column Temperature | Ambient |
Procedure:
-
Dissolve a known quantity of the repaglinide bulk drug in the mobile phase to prepare a concentrated solution.
-
Filter the solution through a 0.45 µm filter.
-
Perform multiple injections onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.
-
Confirm the purity of the isolated fraction using the analytical HPLC method described above.
Characterization of this compound
The isolated this compound should be characterized using spectroscopic methods to confirm its structure.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the chemical structure, including the presence of the ethyl ester group.
Data Presentation
Table 1: Analytical HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 100 x 4.6 mm, 5 µm[1] |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min[1] |
| Wavelength | 242 nm[1] |
| Retention Time of Repaglinide | Approx. 4-6 min (method dependent) |
| Relative Retention Time of Ethyl Ester | To be determined |
Table 2: Preparative HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Wavelength | 242 nm |
| Sample Loading | Dependent on impurity concentration |
Visualizations
Caption: Workflow for the isolation and characterization of this compound.
Caption: Formation of this compound as an impurity.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Repaglinide Ethyl Ester
Abstract
This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Repaglinide ethyl ester, a potential impurity and degradant in Repaglinide drug substances and products. The developed method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring that this compound can be accurately quantified in the presence of its degradation products. This method is suitable for quality control and stability testing in pharmaceutical development.
Introduction
Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus. During the synthesis of Repaglinide, or upon its degradation, various impurities can be formed. This compound is one such potential impurity that needs to be monitored and controlled to ensure the safety and efficacy of the final drug product. A robust and validated analytical method is therefore essential for the accurate quantification of this impurity. This application note describes the development and validation of a stability-indicating RP-HPLC method for this compound, following the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Chromatographic Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Reference Standard: this compound (purity >99%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Glacial Acetic Acid (analytical grade), and Purified Water.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Glacial Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations in the range of 1-20 µg/mL.
-
Sample Preparation: For the analysis of Repaglinide drug substance, accurately weigh a sample amount expected to contain this compound and prepare a solution in the diluent to achieve a concentration within the calibration range. For drug products, a suitable extraction procedure may be required.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Forced Degradation)
Forced degradation studies were performed on a sample of Repaglinide spiked with this compound to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results, summarized in Table 2, show that the method is able to separate the main peak of this compound from any degradation products.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Treatment | Observation |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 2 hours | Significant degradation with distinct degradant peaks. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 1 hour | Major degradation observed. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Moderate degradation. |
| Thermal Degradation | 105 °C for 48 hours | Minor degradation. |
| Photolytic Degradation | Exposed to UV light (254 nm) for 24 hours | Negligible degradation. |
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Parameter | Result |
| Concentration Range | 1 - 20 µg/mL |
| Regression Equation | y = 54321x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (50%, 100%, and 150% of the target concentration). The results are presented in Table 4.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 5.0 | 4.95 | 99.0% |
| 100% | 10.0 | 10.12 | 101.2% |
| 150% | 15.0 | 14.88 | 99.2% |
| Average Recovery | 99.8% |
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 10 µg/mL standard solution were performed on the same day and on three different days.
Table 5: Precision Data
| Precision Level | Parameter | Result |
| Repeatability | % RSD of Peak Area (n=6) | 0.85% |
| Intermediate Precision | % RSD of Peak Area (n=18) | 1.25% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key validation parameters for the analytical method.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method was found to be linear over the concentration range of 1-20 µg/mL with a correlation coefficient of 0.9995. The high recovery and low RSD values confirm the accuracy and precision of the method. The forced degradation studies demonstrated the stability-indicating capability of the method. This method can be effectively used for routine quality control analysis and stability studies of Repaglinide drug substance and formulations.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Resolution of Repaglinide and its Ethyl Ester
Welcome to the technical support center for the chromatographic analysis of Repaglinide and its related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal HPLC resolution between Repaglinide and its ethyl ester impurity.
Frequently Asked Questions (FAQs)
Q1: We are observing poor resolution between Repaglinide and a suspected impurity, likely the ethyl ester. Where should we start our optimization?
A1: A systematic approach to optimizing HPLC resolution is crucial. The resolution of two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k'). Start by evaluating your current method against these parameters. A logical workflow involves sequentially adjusting the mobile phase composition, followed by column chemistry and other instrumental parameters.
Q2: How does the mobile phase composition affect the resolution of Repaglinide and its ethyl ester?
A2: The mobile phase composition, particularly the organic modifier and pH, significantly impacts selectivity. Repaglinide is a carboxylic acid, making its retention sensitive to the pH of the mobile phase. Its ethyl ester counterpart is less polar. In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will generally increase the retention time of both compounds, potentially improving resolution. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of Repaglinide, thereby changing its retention time relative to the neutral ethyl ester.
Q3: What role does the stationary phase play in separating these two compounds?
A3: The choice of stationary phase is critical for achieving selectivity. Most methods for Repaglinide utilize a C18 column. However, if resolution is still not optimal, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column. These alternative phases can offer different selectivity based on π-π interactions or dipole-dipole interactions, which may be beneficial for separating structurally similar compounds like an acid and its ester.
Q4: Can adjusting the flow rate or temperature improve our separation?
A4: Yes, both flow rate and temperature can influence resolution. Lowering the flow rate can lead to sharper peaks and improved resolution, although it will increase the analysis time. Increasing the column temperature can decrease the mobile phase viscosity, which can also lead to sharper peaks and potentially alter selectivity. It is important to find an optimal balance between resolution and run time.
Troubleshooting Guide
Issue: Poor Resolution or Peak Co-elution
If you are experiencing inadequate separation between Repaglinide and its ethyl ester, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Experimental Protocols
General Protocol for HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of Repaglinide and its ethyl ester.
1. Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient: Start with a linear gradient from 40% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of Repaglinide and its ethyl ester in a mixture of acetonitrile and water (50:50 v/v).
3. Optimization Strategy:
-
Selectivity (α) Optimization:
-
Mobile Phase pH: Analyze the sample at different mobile phase pH values (e.g., 2.5, 3.0, 3.5) to observe the effect on the retention time of Repaglinide.
-
Organic Modifier: Replace acetonitrile with methanol and observe the change in selectivity.
-
-
Retention Factor (k') Optimization:
-
Adjust the initial and final percentages of the organic modifier in the gradient to ensure both peaks are well-retained and elute within a reasonable time.
-
-
Efficiency (N) Optimization:
-
If peaks are broad, consider using a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC) or a longer column.
-
Data Presentation
The following tables summarize typical starting parameters and the expected effects of common adjustments on the chromatography.
Table 1: Typical Initial HPLC Parameters for Repaglinide Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate or Acetate Buffer (pH 2.5-4.5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10-20 µL |
Table 2: Effect of Parameter Adjustments on Resolution
| Parameter Change | Expected Effect on Resolution |
| Decrease Organic Content | Increases retention time of both compounds, potentially increasing the distance between the peaks and improving resolution. |
| Adjust Mobile Phase pH | Primarily affects the retention of the ionizable Repaglinide, thus altering selectivity between it and the neutral ethyl ester. |
| Change Organic Modifier | Can alter selectivity due to different solvent-analyte interactions (e.g., methanol vs. acetonitrile). |
| Decrease Flow Rate | Generally increases efficiency, leading to sharper peaks and better resolution, but increases run time.[1] |
| Increase Column Temperature | Can improve efficiency by reducing mobile phase viscosity, but may also decrease retention and alter selectivity.[1] |
| Use Longer Column | Increases the number of theoretical plates, leading to better efficiency and resolution, but also longer run times. |
| Use Smaller Particle Size Column | Significantly increases efficiency, resulting in sharper peaks and improved resolution, often allowing for faster flow rates. |
Logical Relationships in Method Optimization
The following diagram illustrates the logical relationship between the primary HPLC parameters and their impact on resolution.
Caption: Interrelationship of HPLC parameters affecting peak resolution.
References
Technical Support Center: Synthesis of Repaglinide Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Repaglinide ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: this compound is typically synthesized via the condensation (amide coupling) of (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine and an activated derivative of 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid.[1][2] Various condensing agents can be used to facilitate this reaction.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are:
-
(S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine.
-
2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid ethyl ester or a related activated acid derivative.[1]
-
A suitable condensing agent and base.
Q3: Which solvents are typically used for this reaction?
A3: Common solvents for the condensation reaction include toluene, ethyl acetate, and acetonitrile.[2][3] The choice of solvent can depend on the specific condensing agent and reaction conditions being employed.
Q4: What are some common impurities that can affect yield and purity?
A4: Impurities can arise from starting materials, side reactions, or degradation.[4] Known impurities include isomers of Repaglinide, byproducts from the coupling reaction, and unreacted starting materials.[4][5][6] Degradation products may also form depending on storage and handling conditions.[4]
Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction and assessing the purity of the final product.[4][7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress. Spectroscopic methods like NMR and IR are used for structural confirmation.[5][8]
Troubleshooting Guide
Problem: Low Reaction Yield
Q: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I address them?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality and Stoichiometry:
-
Starting Materials: Ensure the purity of your starting amine and carboxylic acid derivatives. Impurities can interfere with the reaction.
-
Condensing Agent: The choice and quality of the condensing agent are critical. Different agents have varying efficiencies and may require different reaction conditions. Some patents report yields of 50-55% with triphenylphosphine/CCl4, while others achieve over 90% with agents like DEPBT or DPPA.[2][3]
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may be necessary depending on the chosen protocol, but significant deviations can lead to side products.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature needs to be optimized. Some protocols specify maintaining the temperature around 20°C during the addition of reagents, followed by a reaction period of 4-10 hours.[3]
-
Reaction Time: Monitor the reaction to completion using TLC or HPLC. Insufficient reaction time will result in a low yield, while excessively long times can lead to the formation of degradation products.
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the hydrolysis of the condensing agent and activated acid intermediate.
-
-
Choice of Condensing Agent:
-
The selection of the condensing agent is a crucial factor influencing the yield. Below is a comparison of different agents mentioned in the literature.
-
| Condensing Agent/System | Solvent | Base | Reported Yield | Notes |
| DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Toluene | Triethylamine | ~95% | A modern coupling agent that can lead to high yields and purity.[3] |
| DPPA (Diphenylphosphoryl azide) | Ethyl Acetate | Pyridine | ~93% | Another efficient coupling agent, often used in peptide synthesis.[3] |
| Triphenylphosphine / CCl4 / Triethylamine | - | Triethylamine | 50-55% | This system can be effective but may result in lower yields and require chromatographic purification.[2] |
| N,N'-Carbonyldiimidazole (CDI) | - | - | - | Mentioned as a more expensive option.[2] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | - | - | - | Forms N,N'-dicyclohexylurea byproduct, which can be difficult to remove.[2] |
Problem: Incomplete Reaction
Q: According to my analysis (TLC/HPLC), the reaction is not proceeding to completion. What steps should I take?
A: An incomplete reaction can be caused by several issues:
-
Inactive Reagents:
-
Verify the activity of the condensing agent, as some can degrade upon storage.
-
Ensure the starting materials are pure and free of contaminants that could inhibit the reaction.
-
-
Suboptimal Conditions:
-
Temperature: If the reaction has stalled, a slight increase in temperature might help drive it to completion. However, be cautious as this could also promote side reactions.
-
Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants.
-
-
Stoichiometry: If the reaction has stalled, it might be due to the depletion of one of the reagents. A small, additional charge of the limiting reagent or the condensing agent could restart the reaction. Use an analytical technique to determine which starting material has been consumed.
Problem: Product Purity Issues
Q: My final product is showing significant impurities in the HPLC analysis. What are these impurities and how can I purify my product?
A: The presence of impurities is a common issue.
-
Identify Potential Impurities:
-
Unreacted Starting Materials: The most common impurities are the starting amine and carboxylic acid.
-
Side-Products: Depending on the condensing agent, various side-products can form. For example, using DCC can lead to the formation of N,N'-dicyclohexylurea.[2]
-
Isomers: The (R)-isomer of this compound is a known impurity.[9]
-
Related Substances: Other related compounds can form during synthesis.[4]
-
-
Purification Strategies:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a mild base (like sodium bicarbonate solution) can remove unreacted carboxylic acid, while an acidic wash can remove unreacted amine.[3]
-
Recrystallization: This is an effective method for purifying the final product. A common solvent system for the subsequent hydrolysis step to Repaglinide is ethanol and water, which could be adapted for the ethyl ester.[7]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography may be necessary. This is often required when using older condensing agent systems like triphenylphosphine/CCl4.[2]
-
Experimental Protocols
Synthesis of this compound using DPPA
This protocol is adapted from patent literature and provides a high-yield synthesis method.[3]
Materials:
-
2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid (1.0 eq)
-
(S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.14 eq)
-
Pyridine (1.14 eq)
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid in ethyl acetate, add DPPA at 20°C.
-
Slowly add pyridine to the mixture while maintaining the temperature at 20°C.
-
In a separate flask, dissolve (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine in toluene.
-
Add the amine solution dropwise to the activated acid mixture.
-
Allow the reaction to proceed for 4-10 hours at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer sequentially with sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]
- 2. CN101220007A - A kind of method for preparing repaglinide - Google Patents [patents.google.com]
- 3. CN103012319A - Repaglinide intermediate synthesis process improvement - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repaglinide synthesis - chemicalbook [chemicalbook.com]
- 8. medjpps.com [medjpps.com]
- 9. (R)-Repaglinide Ethyl Ester | 147770-08-9 [chemicalbook.com]
"minimizing the formation of Repaglinide ethyl ester during synthesis"
Welcome to the Repaglinide Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Repaglinide, with a specific focus on minimizing the formation of the Repaglinide ethyl ester impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is a process-related impurity that can arise during the synthesis of Repaglinide. It is the ethyl ester form of the final Repaglinide molecule. Its presence in the final Active Pharmaceutical Ingredient (API) is undesirable and must be controlled within strict regulatory limits, as it can affect the purity, safety, and efficacy of the drug product.
Q2: At what stage of the Repaglinide synthesis is the ethyl ester impurity formed?
The this compound is typically the penultimate intermediate in several common synthetic routes. The final step of these syntheses is the hydrolysis of this ester to the carboxylic acid, which is Repaglinide. The impurity arises from the incomplete hydrolysis of this ester intermediate.
Q3: What are the key process parameters that influence the formation of the this compound impurity?
The formation of the this compound as an impurity is primarily due to incomplete hydrolysis. The key process parameters that control the extent of this hydrolysis reaction are:
-
Base Concentration: The concentration of the base (e.g., Sodium Hydroxide) used to catalyze the hydrolysis.
-
Temperature: The temperature at which the hydrolysis reaction is conducted.
-
Reaction Time: The duration of the hydrolysis step.
-
Solvent Composition: The ratio of solvents used in the reaction mixture, typically an alcohol (like ethanol) and water.
Troubleshooting Guide: Minimizing this compound Formation
This guide addresses specific issues you might encounter during the final hydrolysis step of Repaglinide synthesis.
| Issue | Potential Cause | Recommended Action |
| High levels of this compound in the final product (>0.15%) | Incomplete Hydrolysis: The reaction has not gone to completion. | 1. Increase Reaction Time: Extend the duration of the hydrolysis step. Monitor the reaction progress by HPLC at regular intervals. 2. Increase Temperature: Raise the reaction temperature within the validated range to increase the reaction rate. 3. Increase Base Concentration: Use a higher concentration of the base (e.g., NaOH) to drive the hydrolysis to completion. |
| Reaction stalls or proceeds very slowly | Insufficient Base: The amount of base is not sufficient to fully hydrolyze the ester. | Ensure at least stoichiometric amounts of base are used. It is common to use a significant excess of base to ensure the reaction goes to completion. |
| Low Temperature: The reaction temperature is too low for an efficient reaction rate. | Gradually increase the temperature and monitor the reaction progress. Be cautious of potential side reactions at excessively high temperatures. | |
| Inconsistent results between batches | Poor Process Control: Variations in temperature, reaction time, or addition rates of reagents. | Implement strict process controls. Use a temperature-controlled reactor and ensure accurate timing of the reaction and reagent addition. |
| Solvent Composition Variability: Inconsistent ratio of ethanol to water. | Precisely measure and control the solvent ratio for each batch. The polarity of the solvent mixture can affect the solubility of both the ester and the base, influencing the reaction rate. |
Data on Hydrolysis Optimization
The following table summarizes illustrative data on the impact of different hydrolysis conditions on the remaining this compound impurity. Note: This data is for illustrative purposes to demonstrate trends and should be confirmed by internal validation.
| Experiment ID | NaOH Concentration (M) | Temperature (°C) | Reaction Time (hours) | Ethanol:Water Ratio | Remaining Ethyl Ester (%) |
| 1 | 1.0 | 60 | 2 | 10:1 | 1.5 |
| 2 | 1.0 | 60 | 4 | 10:1 | 0.8 |
| 3 | 1.0 | 80 | 2 | 10:1 | 0.5 |
| 4 | 2.0 | 60 | 2 | 10:1 | 0.4 |
| 5 | 2.0 | 80 | 4 | 10:1 | <0.1 |
| 6 | 2.0 | 80 | 4 | 5:1 | <0.1 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the final step in Repaglinide synthesis, focusing on the base-catalyzed hydrolysis of the ethyl ester intermediate.
-
Reaction Setup:
-
Charge a temperature-controlled reaction vessel with this compound (1 equivalent).
-
Add a mixture of ethanol and water in the desired ratio (e.g., 10:1 v/v).
-
Stir the mixture to ensure complete dissolution or a fine suspension.
-
-
Hydrolysis Reaction:
-
Slowly add an aqueous solution of Sodium Hydroxide (e.g., 2.0 M solution, 2-3 equivalents) to the reaction mixture while maintaining the desired temperature (e.g., 80°C).
-
Stir the reaction mixture vigorously at the set temperature for a specified duration (e.g., 4 hours).
-
-
Reaction Monitoring:
-
Withdraw aliquots of the reaction mixture at regular intervals (e.g., every hour).
-
Quench the reaction in the aliquot by neutralizing with a dilute acid (e.g., 1M HCl).
-
Analyze the aliquot by HPLC (as per Protocol 2) to determine the percentage of remaining this compound.
-
-
Work-up and Isolation:
-
Once the reaction is complete (i.e., the level of ethyl ester is below the desired threshold), cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture to ~5-6 with a dilute acid (e.g., 1M HCl) to precipitate the Repaglinide.
-
Filter the precipitated solid and wash with purified water.
-
Dry the solid under vacuum to obtain the final Repaglinide product.
-
Protocol 2: HPLC Method for Quantification of Repaglinide and this compound
This HPLC method is suitable for monitoring the progress of the hydrolysis reaction and for determining the purity of the final product.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 70% A, 30% B
-
10-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-31 min: Gradient back to 70% A, 30% B
-
31-40 min: Hold at 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (in-process control or final API) in a suitable diluent (e.g., methanol or mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Retention Times:
-
Repaglinide: ~6-8 minutes
-
This compound: ~15-18 minutes
-
Visual Guides
Technical Support Center: Repaglinide Ethyl Ester Analytical Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Repaglinide ethyl ester in analytical solutions. The information is designed to help identify potential problems and provide solutions for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing a loss of purity over a short period in my analytical solution. What could be the cause?
A1: The primary cause of purity loss for this compound in solution is likely chemical degradation. The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would convert the ester back to the parent drug, Repaglinide, and ethanol.[1][2][3] Additionally, the parent Repaglinide molecule is known to be unstable under various stress conditions, including acidic, basic, and oxidative environments.[4][5][6]
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What are these peaks?
A2: Unexpected peaks are likely degradation products. For this compound, these could include the parent drug, Repaglinide, formed via hydrolysis of the ester bond. Other peaks could be further degradation products of Repaglinide itself. Studies on Repaglinide have identified multiple degradation products under forced degradation conditions.[4][6][7] It is recommended to use a stability-indicating analytical method to separate the main compound from all potential degradation products.[8]
Q3: How does the pH of my analytical solution affect the stability of this compound?
A3: The pH of your analytical solution is a critical factor. Ester hydrolysis is catalyzed by both acids and bases.[2][3] Therefore, solutions with a low pH (acidic) or high pH (basic) will accelerate the degradation of this compound to Repaglinide. The parent Repaglinide molecule also shows significant degradation in both acidic and alkaline media.[4] For optimal stability, it is advisable to maintain the pH of your analytical solution as close to neutral (pH 7) as possible, unless the analytical method requires a specific pH.
Q4: Can the type of solvent used in my analytical solution impact the stability of this compound?
A4: Yes, the solvent can influence stability. Protic solvents, especially water, are reactants in the hydrolysis of the ester. The presence of water in organic solvents can facilitate degradation. For Repaglinide, the choice of solvent in stability studies has been shown to be important. While organic solvents are often necessary for solubility, minimizing water content and considering the polarity of the solvent is crucial.
Q5: Are there any other factors that could be affecting the stability of my this compound samples?
A5: Besides pH and solvent, other factors such as temperature, light exposure, and the presence of oxidizing agents can affect stability.[5][9] Repaglinide has been shown to degrade under thermal and photolytic stress.[8][10] It is also susceptible to oxidation.[4][6] Therefore, it is recommended to store analytical solutions protected from light and at controlled, preferably refrigerated, temperatures. If the solution contains components that could act as oxidizing agents, this should also be considered.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common stability issues encountered with this compound in analytical solutions.
Problem 1: Rapid Decrease in Analyte Concentration
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Ester | 1. Check the pH of your mobile phase or sample diluent. If acidic or basic, adjust towards neutral if the method allows. 2. Prepare fresh solutions daily and keep them cool. 3. If using aqueous buffers, consider reducing the water content in the sample diluent if possible. |
| Degradation of the Parent Moiety | 1. Review the composition of your analytical solution for any strong acids, bases, or oxidizing agents. 2. Protect solutions from light by using amber vials or covering them with foil. 3. Store solutions at a lower temperature (e.g., 2-8 °C). |
| Adsorption to Container | 1. Use silanized glass vials or polypropylene vials to minimize adsorption. 2. Include a small percentage of a competing agent in your diluent, if compatible with your analysis. |
Problem 2: Appearance of Extraneous Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Confirm if one of the new peaks corresponds to the retention time of a Repaglinide standard. This would indicate hydrolysis. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Ensure your analytical method is "stability-indicating," meaning it can resolve the main peak from all potential degradation products. |
| Contamination | 1. Analyze a blank injection of your sample diluent to rule out solvent contamination. 2. Ensure proper cleaning of all glassware and equipment. |
Quantitative Data Summary
The following tables summarize the degradation of the parent drug, Repaglinide, under various stress conditions as reported in the literature. This data can provide insights into the potential instability of the ethyl ester derivative.
Table 1: Degradation of Repaglinide under Different Conditions
| Stress Condition | Concentration | Degradation (%) | Reference |
| Acidic (HCl) | 0.01 M | 19.93 | [4] |
| Acidic (HCl) | 0.1 M | 38.32 | [4] |
| Alkaline (NaOH) | 0.01 M | 6.13 | [4] |
| Alkaline (NaOH) | 0.1 M | 7.24 | [4] |
| Oxidative (H₂O₂) | 0.3% | 9.16 | [4] |
| Oxidative (H₂O₂) | 3% | 21.75 | [4] |
Table 2: Half-life (t₀.₅) of Repaglinide Degradation
| Stress Condition | Concentration | Half-life (hours) | Reference |
| Acidic (HCl) | 0.01 M | 4.18 | [4] |
| Acidic (HCl) | 0.1 M | 2.09 | [4] |
| Alkaline (NaOH) | 0.01 M | 16.74 | [4] |
| Alkaline (NaOH) | 0.1 M | 12.50 | [4] |
| Oxidative (H₂O₂) | 0.3% | 8.37 | [4] |
| Oxidative (H₂O₂) | 3% | 3.58 | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration. Dissolve in the analytical solvent before analysis.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or natural sunlight for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the analytical method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the main peak area and the appearance of new peaks.
Visualizations
Diagram 1: Experimental Workflow for Stability Testing
Diagram 2: Potential Degradation Pathway of this compound
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
"troubleshooting low recovery of Repaglinide ethyl ester during extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Repaglinide ethyl ester. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low recovery problems in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an impurity of Repaglinide, an oral hypoglycemic agent used in the treatment of type 2 diabetes.[1][2] Its chemical formula is C29H40N2O4 and it has a molecular weight of approximately 480.6 g/mol .[3]
Q2: Why is the recovery of this compound important?
A2: As an impurity, accurately quantifying this compound is crucial for quality control and regulatory compliance in the manufacturing of Repaglinide. Low or inconsistent recovery during extraction can lead to inaccurate measurements of its levels in the final drug product.
Q3: What are the general principles for a successful extraction of this compound?
A3: A successful extraction relies on the principles of liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Key factors include selecting an appropriate solvent system where this compound has high solubility, optimizing the pH of the aqueous phase to ensure the analyte is in a neutral form, and ensuring thorough mixing to facilitate partitioning into the organic phase.[4][5]
Troubleshooting Guide: Low Recovery
Issue 1: Inappropriate Solvent Selection
Q: My recovery of this compound is consistently low. Could the extraction solvent be the problem?
A: Yes, the choice of solvent is critical for effective extraction.[5] this compound is a relatively non-polar compound, and the solvent should have a similar polarity to maximize solubility.
Troubleshooting Steps:
-
Evaluate Solvent Polarity: If you are using a very non-polar solvent (e.g., hexane), consider a more polar solvent like ethyl acetate, which has been used successfully for the extraction of the parent compound, Repaglinide.[6]
-
Solvent Mixtures: Try using a mixture of solvents to fine-tune the polarity.
-
Immiscibility: Ensure the organic solvent is immiscible with the aqueous sample to allow for proper phase separation.[7]
Issue 2: Incorrect pH of the Aqueous Phase
Q: How does the pH of my sample affect the extraction recovery?
A: The pH of the aqueous phase is a critical factor that influences the ionization state of your analyte.[5] For efficient liquid-liquid extraction into an organic solvent, this compound should be in its neutral, un-ionized form.
Troubleshooting Steps:
-
pH Adjustment: To ensure the molecule is neutral, the pH of the aqueous sample should be adjusted. For a basic compound, you would increase the pH. For an acidic compound, you would decrease the pH. Since Repaglinide has both acidic and basic centers, careful pH control is necessary. For the related compound Repaglinide, extraction from plasma was performed using 0.1N HCl, suggesting an acidic environment may be beneficial.[6]
-
Stability Concerns: Be aware that Repaglinide is most unstable in acidic and oxidative conditions.[8][9][10] Prolonged exposure to strong acids should be avoided.
Issue 3: Analyte Degradation
Q: Could my compound be degrading during the extraction process?
A: Yes, degradation is a potential cause of low recovery, especially if the extraction conditions are harsh.
Troubleshooting Steps:
-
Temperature Control: Perform the extraction at room temperature or on ice to minimize temperature-induced degradation.
-
pH Stability: As mentioned, Repaglinide is susceptible to degradation in acidic conditions.[8][9][10] Minimize the time the sample is exposed to acidic pH.
-
Oxidation: Avoid sources of oxidation. Use fresh, high-purity solvents.
Issue 4: Inefficient Extraction Technique
Q: I've optimized the solvent and pH, but my recovery is still poor. What else can I do?
A: The physical extraction technique can significantly impact efficiency.
Troubleshooting Steps:
-
Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing for at least 1-2 minutes) to maximize the surface area between the two phases and facilitate the transfer of the analyte into the organic solvent.[11]
-
Emulsion Formation: If an emulsion forms between the two layers, it can trap the analyte and prevent clear phase separation. To break emulsions, try centrifugation or adding a small amount of salt (salting out).[11]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than a single extraction with the same total volume.
Data Summary
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C29H40N2O4 | [3] |
| Molecular Weight | 480.6 g/mol | [3] |
| Repaglinide (Parent Compound) | ||
| pKa | 4.19, 5.78 | [8] |
| Stability | Most significant degradation observed in acidic (0.1 M HCl) and oxidative (3% H2O2) media. | [8][9][10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Repaglinide from Plasma
This protocol is adapted from a method for the parent compound, Repaglinide, and may serve as a starting point for optimizing the extraction of its ethyl ester.[6][12]
Materials:
-
Plasma sample containing this compound
-
Ethyl acetate (HPLC grade)
-
0.1N Hydrochloric acid (HCl)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for analysis)
Procedure:
-
To 1 mL of the plasma sample in a centrifuge tube, add 100 µL of 0.1N HCl.
-
Add 5 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) two more times with fresh ethyl acetate, pooling the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of reconstitution solvent for analysis.
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the chemical relationship between Repaglinide and its ethyl ester.
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Chemical relationship between Repaglinide and this compound.
References
- 1. (R)-Repaglinide Ethyl Ester | 147770-08-9 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. (R)-Repaglinide Ethyl Ester | C29H40N2O4 | CID 10838448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 5. organomation.com [organomation.com]
- 6. jddtonline.info [jddtonline.info]
- 7. 2. Apparatus and Technique [chem.ualberta.ca]
- 8. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutio… [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Repaglinide Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Repaglinide ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be attributed to matrix effects.
| Issue | Potential Cause (Matrix Effect Related) | Recommended Action |
| Poor Sensitivity / Low Signal Intensity | Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization in the MS source, reducing its signal.[1] | 1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[2] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute.[3] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.[4][5][6] |
| Inconsistent Results / Poor Reproducibility | Variable Ion Suppression/Enhancement: The composition of the biological matrix can vary between samples, leading to inconsistent levels of ion suppression or enhancement.[7] | 1. Evaluate Different Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[8] 2. Improve Sample Cleanup: A more robust sample preparation method will minimize the variability in matrix components between samples.[2] |
| High Signal Intensity in Blank Samples | Co-eluting Interference: A component in the blank matrix has the same mass transition as this compound. | 1. Improve Chromatographic Resolution: Adjust the LC method to separate the interfering peak from the analyte.[8] 2. Optimize MS/MS Parameters: Select a different, more specific mass transition for this compound if possible. |
| Analyte Peak Tailing or Splitting | Matrix Overload: High concentrations of matrix components can affect the chromatographic peak shape. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[9] 2. Enhance Sample Cleanup: Implement a more effective sample preparation technique to remove a larger portion of the matrix. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of quantitative analysis.[7]
Q2: What are the common sources of matrix effects in plasma samples?
A2: In plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[8] Phospholipids are particularly problematic as they are abundant and can co-elute with a wide range of analytes, causing significant ion suppression.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done using the post-extraction spike method.[8] The formula for the Matrix Factor is:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Aqueous Solution) [7]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a robust method, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: While protein precipitation (PPT) is a simple technique, it is often the least effective at removing matrix components.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally superior for reducing matrix effects. For the analysis of Repaglinide in plasma, LLE has been shown to result in minimal matrix effects.[10]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A5: The use of a SIL-IS is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[4][5][6] This allows for the most accurate correction of any signal suppression or enhancement, leading to more reliable quantitative results.
Quantitative Data on Matrix Effects
The following table provides an illustrative example of how to present quantitative data on matrix effects for this compound using different sample preparation techniques. The values are for demonstration purposes to highlight the impact of sample cleanup on the matrix factor.
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Plasma Extract) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | 500,000 | 200,000 | 0.40 | 60% Suppression |
| Liquid-Liquid Extraction (LLE) | 500,000 | 450,000 | 0.90 | 10% Suppression |
| Solid-Phase Extraction (SPE) | 500,000 | 480,000 | 0.96 | 4% Suppression |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on established methods for the extraction of Repaglinide from plasma and is adapted for this compound.[11]
1. Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 100 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound).
-
Vortex mix for 30 seconds.
2. Extraction:
-
Add 6 mL of tert-butyl methyl ether as the extraction solvent.[11]
-
Vortex mix for 60 seconds.
-
Centrifuge at 3200 rpm for 5 minutes.[11]
3. Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
-
Reconstitute the dried residue with 500 µL of the mobile phase (e.g., a mixture of water, methanol, and acetonitrile with 0.2% formic acid).[11]
-
Vortex mix to ensure complete dissolution.
5. Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[11]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
"reducing ion suppression for Repaglinide ethyl ester in mass spectrometry"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Repaglinide ethyl ester by mass spectrometry, with a focus on identifying and mitigating ion suppression.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: My this compound signal is low, inconsistent, or non-existent. How do I know if ion suppression is the cause?
Low or erratic signal intensity is a primary indicator of ion suppression.[1][2] This phenomenon occurs when components in your sample matrix (e.g., salts, proteins, phospholipids from plasma) co-elute with your analyte and interfere with its ionization efficiency in the mass spectrometer's source.[3][4] While your initial chromatograms might appear clean, an underlying interfering species can still negatively impact the sensitivity, precision, and accuracy of your analysis.[2]
To confirm ion suppression, you should perform one of the following diagnostic experiments:
-
Post-Extraction Spike Analysis: Compare the peak area of your analyte spiked into a blank, extracted sample matrix with the peak area of the analyte in a clean solvent at the same concentration.[5] A significantly lower signal in the matrix sample confirms the presence of ion suppression.[5]
-
Post-Column Infusion Experiment: Continuously infuse a standard solution of this compound into the MS detector, after the analytical column.[6][7] Then, inject a blank, extracted sample matrix. A drop in the constant signal baseline at specific points in the chromatogram indicates retention times where matrix components are eluting and causing suppression.[5]
Q2: I've confirmed ion suppression. What is the first step to reduce it?
The most effective first step is to improve your sample preparation protocol.[4] The goal is to remove as many interfering endogenous matrix components as possible before injecting the sample into the LC-MS system.[6][7] For bioanalytical samples like plasma, protein precipitation (PPT) alone is often insufficient and can lead to significant ion suppression.[5] More rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended as they provide a much cleaner extract.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte.[1][2] This competition for ionization in the MS source leads to a decreased signal for the analyte of interest, which can compromise the accuracy and sensitivity of the analysis.[3][9] The effect is particularly prevalent in electrospray ionization (ESI), where factors like changes in droplet surface tension or competition for charge can significantly impact signal intensity.[2][10]
Q2: Which sample preparation method is best for reducing matrix effects for this compound in plasma?
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally superior to Protein Precipitation (PPT) for minimizing ion suppression.[5] LLE is a robust method for removing salts and highly polar interferences.[7] Several published methods for the parent drug, Repaglinide, have successfully used LLE with solvents like tert-butyl methyl ether or mixtures of diethyl ether and dichloromethane to achieve high recovery and reduce matrix effects.[11][12] SPE offers high selectivity by using a solid sorbent to bind the analyte while matrix components are washed away. The choice between LLE and SPE may depend on throughput needs and the specific nature of the interfering compounds.
Q3: Can I overcome ion suppression by just changing my chromatography?
Yes, optimizing chromatographic conditions is a powerful strategy.[5][10] The goal is to achieve chromatographic separation between this compound and any co-eluting matrix components that cause suppression.[1][5] You can try:
-
Adjusting the gradient: A slower, more shallow gradient can improve the resolution between peaks.
-
Changing the mobile phase: Modifying the organic solvent or the pH of the aqueous phase can alter selectivity.
-
Using a different column: Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a different particle size (e.g., UPLC columns) can provide the necessary separation.[5][13]
Q4: What is the role of an internal standard, and which one should I use?
An internal standard (IS) is crucial for accurate quantification, especially when ion suppression is variable and cannot be completely eliminated.[14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical properties and chromatographic behavior and will be affected by ion suppression in the same way as the analyte.[4][13] For this compound, the ideal choice would be a deuterated or ¹³C-labeled version, such as Repaglinide-ethyl-d5 , which has been used in related analyses.[15] Using a SIL-IS allows the ratio of the analyte to the IS to remain constant, correcting for signal loss and ensuring reliable quantification.[4]
Q5: Are there any instrument-level adjustments that can help?
While less common than sample prep or chromatography changes, some instrument settings can be modified:
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[2][5] If your analyte ionizes well with APCI, switching sources could be a solution.[8]
-
Switch Polarity: Fewer compounds ionize in negative mode compared to positive mode.[2][5] If this compound has a sufficient response in negative mode, this switch might eliminate the specific interference.[2]
Quantitative Data Summary
Effective sample preparation is critical for removing interfering matrix components. The choice of technique directly impacts analyte recovery and the extent of ion suppression (Matrix Effect).
Table 1: Comparison of Common Sample Preparation Techniques
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | High | Fast, simple, inexpensive | Poor cleanliness, significant matrix effects remain[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 98% | Low | Excellent removal of salts and phospholipids, clean extracts[5][7] | More labor-intensive, can be difficult to automate[7] |
| Solid-Phase Extraction (SPE) | 80 - 100% | Low to Medium | High selectivity, high concentration factor, amenable to automation | Higher cost, requires method development |
Note: Values are representative and can vary based on the specific protocol, analyte, and matrix. A study on Repaglinide in human plasma using LLE with tert-butyl methyl ether demonstrated a high mean recovery of 96.02%.[11]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from established methods for Repaglinide and serves as a starting point for optimization.[11][12]
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the working internal standard solution (e.g., Repaglinide-ethyl-d5 in 50:50 methanol:water).
-
pH Adjustment: Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 4.5) and vortex for 30 seconds.[11]
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 2-3 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
-
Final Centrifugation: Vortex and centrifuge the reconstituted sample at 13,000 rpm for 5 minutes.[11]
-
Injection: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.[11]
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression Zones
This protocol allows for the qualitative identification of regions in the chromatogram where ion suppression occurs.[5][7]
-
System Setup:
-
Prepare the LC system with the analytical column and mobile phases used for the this compound assay.
-
Use a T-connector to merge the flow from the LC column with the flow from a syringe pump. Connect the outlet of the T-connector to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with a standard solution of this compound (e.g., 50 ng/mL in mobile phase).
-
Set the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min).
-
-
Establish Baseline:
-
Start the LC flow and the syringe pump infusion.
-
Acquire data on the mass spectrometer in MRM mode for this compound. You should observe a stable, continuous signal (baseline).
-
-
Inject Blank Matrix:
-
Once a stable baseline is achieved, inject a blank plasma sample that has been processed using your sample preparation method (e.g., Protocol 1).
-
-
Data Analysis:
-
Monitor the baseline signal for the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of the drop corresponds to the elution time of matrix components causing the suppression.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
"selection of optimal mobile phase for Repaglinide ethyl ester separation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Repaglinide ethyl ester from Repaglinide and other related substances using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Researchers may encounter several challenges during the chromatographic separation of this compound. This guide provides a systematic approach to resolving common issues.
Problem 1: Poor Resolution Between Repaglinide and this compound
Poor separation between the main analyte and its ethyl ester impurity is a frequent challenge.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. An increase in the aqueous phase percentage can enhance the retention of both compounds, potentially improving separation. |
| Incorrect pH of the Aqueous Phase | Adjust the pH of the buffer. For acidic compounds like Repaglinide, a mobile phase pH around 3.0-4.0 can control the ionization and improve peak shape and resolution.[1][2] |
| Suboptimal Organic Solvent | Evaluate different organic modifiers. While acetonitrile is common, methanol can offer different selectivity and may improve the resolution between closely related compounds. |
| Inadequate Column Chemistry | Consider a different stationary phase. If a standard C18 column does not provide sufficient resolution, a column with a different chemistry, such as a C8 or a phenyl column, may offer the required selectivity. |
Problem 2: Tailing or Asymmetric Peaks
Peak tailing can compromise the accuracy and precision of quantification.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask active silanol groups on the stationary phase.[2] |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is optimal for the analytes. For Repaglinide, a pH of around 4.0 has been shown to be effective.[2] |
| Column Degradation | If the problem persists with a new column and optimized mobile phase, the column may be degraded and require replacement. |
Problem 3: Inconsistent Retention Times
Fluctuations in retention times can affect the reliability of the analytical method.
| Potential Cause | Recommended Solution |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure adequate degassing to prevent bubble formation in the pump. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Perform a flow rate accuracy test. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and controlled temperature. A stable temperature is crucial for reproducible chromatography.[1] |
| Changes in Mobile Phase Composition | If using a gradient, ensure the gradient program is accurate and reproducible. For isocratic methods, ensure the solvent proportions are accurately mixed. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate Repaglinide and its ethyl ester?
A good starting point for a reversed-phase HPLC method would be a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20-30 mM potassium dihydrogen phosphate) with the pH adjusted to 3.0-4.0.[1][2] The initial ratio of acetonitrile to buffer could be in the range of 50:50 to 70:30 (v/v).
Q2: Which stationary phase is recommended for this separation?
A C18 column is the most commonly used stationary phase for the analysis of Repaglinide and its related compounds and is a suitable starting point.[1] A standard dimension such as 250 mm x 4.6 mm with a 5 µm particle size is appropriate for method development.
Q3: What detection wavelength should be used?
Repaglinide has a UV absorbance maximum around 240-245 nm.[1][3] Therefore, a detection wavelength in this range is recommended for simultaneous detection of Repaglinide and its ethyl ester.
Q4: How can I confirm the identity of the this compound peak?
The most definitive way to confirm the peak identity is by using a reference standard of this compound (also known as Repaglinide EP Impurity D).[4] If a standard is not available, techniques such as mass spectrometry (MS) coupled with HPLC can be used for identification based on the mass-to-charge ratio of the compound.
Experimental Protocols
Below are detailed methodologies for HPLC analysis of Repaglinide and its related substances, which can be adapted for the separation of this compound.
Method 1: Isocratic RP-HPLC for Repaglinide and Impurities
This method is based on the analysis of Repaglinide and its related substances.
| Parameter | Condition |
| Stationary Phase | C18 column (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 30 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.2 with phosphoric acid)[1] |
| Ratio | To be optimized, start with 60:40 (v/v) |
| Flow Rate | 1.5 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 240 nm[1] |
| Injection Volume | 20 µL[1] |
Method 2: RP-HPLC for Repaglinide in Plasma
This method, though for plasma samples, provides an alternative mobile phase composition that could be effective.
| Parameter | Condition |
| Stationary Phase | C18 column |
| Mobile Phase | Acetonitrile : Phosphate buffer (pH 4.0) with 1% triethylamine[2] |
| Ratio | 60:40 (v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | Not specified, typically 10-20 µL |
Visualizations
The following diagrams illustrate key workflows in troubleshooting and method development for HPLC separation.
Caption: Troubleshooting workflow for HPLC separation issues.
Caption: Logical workflow for HPLC method development.
References
- 1. Determination of repaglinide related substances in compound table...: Ingenta Connect [ingentaconnect.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repaglinide EP Impurity D | CAS Number 147770-06-7 [klivon.com]
"overcoming co-elution of Repaglinide ethyl ester with other impurities"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Repaglinide and its impurities, with a specific focus on overcoming the co-elution of Repaglinide ethyl ester.
Troubleshooting Guide: Overcoming Co-elution of this compound
Problem: I am observing co-elution of this compound with another impurity during HPLC/UPLC analysis. How can I resolve this?
Answer: Co-elution of impurities can be a significant challenge in chromatographic analysis. The following steps provide a systematic approach to troubleshoot and resolve the co-elution of this compound with other process-related or degradation impurities.
Step 1: Method Assessment and Optimization
The first step is to critically evaluate and systematically adjust your current chromatographic method. The goal is to alter the selectivity of your separation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Experimental Protocols:
1. Mobile Phase Modification:
-
Adjusting pH: The ionization state of acidic or basic impurities can be altered by changing the mobile phase pH. For Repaglinide and its impurities, which have acidic and basic moieties, a change in pH can significantly impact retention times.
-
Protocol: Prepare a series of mobile phases with pH values ranging from 2.5 to 4.5 using a phosphate or acetate buffer. Analyze your sample with each mobile phase to observe the effect on peak separation.
-
-
Varying Organic Modifier: Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the elution order and improve resolution.
-
Protocol: If your current mobile phase uses acetonitrile, prepare a mobile phase with the same buffer but substitute acetonitrile with methanol at a similar or adjusted concentration.
-
2. Stationary Phase Selectivity:
If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.
-
Protocol:
-
If you are using a standard C18 column, consider switching to a C18 column with a different bonding density or end-capping.
-
Alternatively, try a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a Polar-Embedded column, which can offer different selectivity for aromatic and polar compounds.
-
3. Gradient Optimization:
For gradient methods, modifying the gradient profile can enhance separation.
-
Protocol:
-
Shallow Gradient: If the co-eluting peaks are very close, a shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) over the elution window of the critical pair can increase the separation.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of the co-eluting peaks to improve their resolution.
-
Quantitative Data Summary:
The following table summarizes various reported HPLC and UPLC conditions that have been successful in separating Repaglinide from its impurities. This data can serve as a starting point for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acquity BEH Shield RP-C18 (100 mm x 2.1 mm, 1.7 µm)[1][2] | Neosphere C18 (150 x 4.6 mm, 3.5 µm)[1] | Purospher STAR C-18 (150 mm x 4.8 mm, 5 µm)[3] |
| Mobile Phase | Gradient Elution[1][2] | Methanol: 0.05M Acetate Buffer (pH 3.5) (80:20 v/v)[1] | Acetonitrile: Ammonium Formate (pH 2.7, 0.01M) (60:40 v/v)[3] |
| Flow Rate | 0.3 mL/min[1][2] | 0.8 mL/min[1] | 1.0 mL/min[3] |
| Detection | 214 nm[1][2] | 242 nm[1] | Not Specified |
| Column Temp. | Not Specified | Ambient[1] | Not Specified |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Repaglinide?
A1: Common impurities of Repaglinide can arise from the synthesis process or degradation. Forced degradation studies have shown that Repaglinide can degrade under acidic, basic, oxidative, and photolytic conditions.[2][4][5][6] Some known impurities include this compound, as well as other related substances identified through various analytical techniques.[7][8]
Q2: How can I confirm the identity of the co-eluting impurity?
A2: Mass Spectrometry (MS) is the most definitive method for identifying co-eluting peaks. If your HPLC or UPLC system is coupled to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of each eluting compound, which can help in identifying the impurities.[2][4]
Signaling Pathway for Impurity Identification
Caption: A workflow for the identification of co-eluting impurities.
Q3: Can forced degradation studies help in preventing future co-elution issues?
A3: Yes, performing forced degradation studies is a proactive approach. By subjecting Repaglinide to stress conditions such as acid, base, oxidation, heat, and light, you can generate potential degradation products.[2][4][5][6] Developing a stability-indicating method that can separate all these degradation products from the active pharmaceutical ingredient (API) and from each other will minimize the chances of encountering co-elution problems with real-time stability samples.
Q4: Are there any UPLC methods available that offer better resolution for Repaglinide and its impurities?
A4: Yes, Ultra-Performance Liquid Chromatography (UPLC) generally offers higher resolution and faster analysis times compared to traditional HPLC. A UPLC method using an Acquity BEH Shield RP-C18 column has been shown to effectively resolve Repaglinide from its impurities.[1][2] The smaller particle size of the UPLC column packing (1.7 µm) contributes to the enhanced separation efficiency.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impurity profile study of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Analytical Method Validation: A Comparative Guide for Repaglinide Ethyl Ester Analysis
A comprehensive validation of an analytical method for the quantification of Repaglinide ethyl ester, as per the stringent guidelines of the International Council for Harmonisation (ICH), is a critical step in drug development and quality control. This guide provides a comparative framework for such a validation, drawing upon established methods for the parent compound, Repaglinide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols and presents illustrative data based on validated methods for Repaglinide, offering a robust template for researchers, scientists, and drug development professionals.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] According to ICH Q2(R1) guidelines, this involves a thorough evaluation of several performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of a specific analyte.[2] This guide will delve into the key validation parameters, providing detailed experimental protocols and data presentation formats.
Comparative Analysis of Analytical Method Performance
While a direct comparison with alternative methods for this compound is challenging due to the limited availability of specific public data, we can establish a benchmark by examining validated High-Performance Liquid Chromatography (HPLC) methods for Repaglinide. The following tables summarize the kind of quantitative data that should be generated and evaluated during the validation of an analytical method for this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Illustrative Result for a Repaglinide Method |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Illustrative Result for a Repaglinide Method |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Linearity Range | To be defined based on the intended use | 1-50 µg/mL |
| y-intercept | Close to zero | 1520 |
Table 3: Accuracy (Recovery)
| Concentration Level | Acceptance Criteria (% Recovery) | Illustrative Result for a Repaglinide Method (% Recovery ± RSD) |
| 80% | 98.0 - 102.0% | 99.5 ± 0.7% |
| 100% | 98.0 - 102.0% | 100.2 ± 0.5% |
| 120% | 98.0 - 102.0% | 101.1 ± 0.6% |
Table 4: Precision
| Precision Type | Acceptance Criteria (% RSD) | Illustrative Result for a Repaglinide Method (% RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | 0.9% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Method of Determination | Illustrative Result for a Repaglinide Method |
| LOD | Based on Signal-to-Noise ratio (3:1) or standard deviation of the response and the slope | 0.05 µg/mL |
| LOQ | Based on Signal-to-Noise ratio (10:1) or standard deviation of the response and the slope | 0.15 µg/mL |
Table 6: Robustness
| Parameter Varied | Illustrative Result for a Repaglinide Method (% RSD) |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Mobile Phase Composition (± 2%) | < 2.0% |
| Column Temperature (± 2°C) | < 2.0% |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the validation of an analytical method for this compound, based on established protocols for Repaglinide.
Specificity (Forced Degradation Studies)
To demonstrate the specificity of the analytical method, forced degradation studies are performed to ensure that the peak corresponding to this compound is well-resolved from any potential degradation products.[1]
-
Acid Hydrolysis: A solution of this compound is treated with 0.1 N HCl and refluxed for a specified period.
-
Base Hydrolysis: A solution of the analyte is treated with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: The analyte solution is exposed to a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: The solid drug substance is subjected to dry heat (e.g., 60°C for 24 hours).
-
Photolytic Degradation: The analyte solution is exposed to UV light.
The resulting solutions are then analyzed by the proposed HPLC method to check for any co-eluting peaks with the main analyte peak.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
A series of at least five standard solutions of this compound are prepared over a specified concentration range.
-
Each solution is injected in triplicate.
-
A calibration curve is constructed by plotting the mean peak area against the concentration.
-
The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
Accuracy
Accuracy is determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a placebo spiked with the analyte).
-
The accuracy is assessed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
At each level, three replicate samples are prepared and analyzed.
-
The percentage recovery of the analyte is calculated.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision): A minimum of six replicate injections of the same standard solution are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on different days, with different analysts, and/or on different instruments.
-
The relative standard deviation (RSD) of the peak areas is calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be determined with suitable precision and accuracy.
-
Based on Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: A calibration curve is established using samples with concentrations in the range of the LOQ. The standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses is used along with the slope of the calibration curve to calculate LOD and LOQ.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Small, deliberate changes are made to the chromatographic conditions, such as:
-
Flow rate of the mobile phase.
-
Composition of the mobile phase.
-
pH of the mobile phase.
-
Column temperature.
-
-
The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) is evaluated.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an analytical method as per ICH guidelines.
References
A Comparative Guide to Analytical Methods for the Quantification of Repaglinide and its Ethyl Ester Derivative
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the most common methods used for Repaglinide quantification, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
| Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Citation |
| HPLC-UV | Repaglinide | Bulk Drug/Formulation | 1-5 µg/mL | - | - | - | |
| Repaglinide | Bulk Drug/Formulation | 5-50 µg/mL | 0.73 µg/mL | 2.21 µg/mL | - | [3] | |
| Repaglinide | Tablets | 0.1-1.2 µg/mL | 0.1 µg/mL | 0.4 µg/mL | - | [4] | |
| Repaglinide | Pharmaceutical Formulation | 100–500 μg/ml | - | - | - | [2] | |
| Repaglinide & Metformin | Tablet Formulation | 2-10 µg/ml | - | - | 99.34 | [1] | |
| LC-MS/MS | Repaglinide | Human Plasma | 0.5-100 ng/mL | - | - | - | [5][6] |
| Repaglinide | Human Plasma | 0.050–50 ng/mL | 0.010 ng/mL | - | - | [7] | |
| 13 Antidiabetic Drugs | Human Hair | 1-50,000 pg/mg | 0.5-5 pg/mg | 1-10 pg/mg | - | [8] | |
| UV-Vis | Repaglinide | Bulk Drug/Formulation | 2–70 μg/ml | 0.1109 μg/ml | 0.336 μg/ml | 98.5 | [9] |
| Repaglinide | Tablets | - | 1.15 µg/mL | 3.48 µg/mL | - | [3] | |
| Spectrofluorimetry | Repaglinide | Tablets | 5-80 µg/ml | 6.49 µg/ml (calculated) | 14.69 µg/ml (calculated) | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Repaglinide quantification.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of Repaglinide in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (100 x 4.6 mm, 5µm particle size), such as Kromasil ODS.
-
Mobile Phase: A gradient mixture of methanol and phosphate buffer (pH 3.0).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 242 nm.
-
Standard Preparation: A stock solution of Repaglinide (500 µg/mL) is prepared in methanol. Working standards in the range of 1-5 µg/mL are prepared by diluting the stock solution.
-
Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. An amount of powder equivalent to 0.5 mg of Repaglinide is transferred to a 50 mL volumetric flask, dissolved in methanol with sonication, and the volume is made up. This solution is further diluted to fall within the calibration range.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are measured.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive method is ideal for quantifying Repaglinide in biological matrices such as human plasma.[7]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: XDB-C18 column.[7]
-
Mobile Phase: Acetonitrile and ammonium acetate buffer (pH 6.8, 0.01 mol/L).[7]
-
Internal Standard (IS): Diazepam.[7]
-
Extraction from Plasma: Liquid-liquid extraction is performed on 25 µL of plasma using a mixture of diethyl ether and dichloromethane (60:40, v/v).[7]
-
Detection: The analysis is carried out in multiple reaction monitoring (MRM) mode.[7]
-
Calibration: The assay is linear over a concentration range of 0.050–50 ng/mL.[7]
Visualizing Method Comparison and Workflow
To better understand the relationships between different analytical methods and the typical workflow of a comparative study, the following diagrams are provided.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. ijirt.org [ijirt.org]
- 3. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpscr.info [ijpscr.info]
A Comparative Guide to the Chemical Stability of Repaglinide and its Ethyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of the oral antidiabetic agent Repaglinide and its process-related impurity, Repaglinide ethyl ester. The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Understanding the degradation pathways and stability profiles of both the active pharmaceutical ingredient (API) and its impurities is paramount in drug development and formulation.
While extensive stability data is available for Repaglinide under various stress conditions, there is a notable lack of publicly available, detailed stability studies for this compound. This guide summarizes the known stability of Repaglinide based on experimental data and provides a qualitative assessment of the expected stability of this compound based on general chemical principles of esters.
Executive Summary of Comparative Stability
| Compound | Susceptibility to Hydrolysis | Susceptibility to Oxidation | Susceptibility to Photolysis | Thermal Stability |
| Repaglinide | Sensitive to both acidic and alkaline conditions, with significant degradation observed.[1] | Susceptible to oxidative degradation.[1][2] | Generally stable. | Relatively stable. |
| This compound | Expected to be highly susceptible to alkaline hydrolysis, yielding Repaglinide. Susceptibility to acidic hydrolysis is also likely. | Data not available. | Data not available. | Data not available. |
In-Depth Stability Profile of Repaglinide
Forced degradation studies are crucial in identifying the potential degradation products and pathways of a drug substance. Repaglinide has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Hydrolytic Degradation
Repaglinide demonstrates significant degradation under both acidic and alkaline conditions. The degradation kinetics often follow pseudo-first-order reactions.
-
Acidic Conditions: Studies have shown substantial degradation in the presence of hydrochloric acid. For instance, degradation of 19.93% in 0.01 M HCl and 38.32% in 0.1 M HCl has been reported.[1]
-
Alkaline Conditions: Repaglinide is also labile in basic media, with reported degradation of 85.1% under certain alkaline hydrolysis conditions.[1] However, another study showed more stability in 0.01 M and 0.1 M NaOH, with degradation in the range of 6.13–7.24%.[1] This variability may be due to different experimental conditions.
-
Neutral Conditions: The drug is found to be almost stable under neutral hydrolytic conditions.
Oxidative Degradation
Repaglinide is susceptible to degradation in the presence of oxidizing agents.
-
Studies using hydrogen peroxide (H₂O₂) have shown significant degradation. For example, degradation percentages of 9.16% in 0.3% H₂O₂ and 21.75% in 3% H₂O₂ have been observed.[1] Another study reported high degradation of 40.7% by oxidation.[1]
Photolytic and Thermal Degradation
-
Photolytic Stability: Repaglinide is generally considered to be stable under photolytic stress when exposed to UV light.
-
Thermal Stability: The drug is relatively stable under dry heat conditions, with only minor degradation being reported.
Quantitative Data on Repaglinide Degradation
The following table summarizes the percentage of degradation of Repaglinide under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.01 M HCl | - | 70°C | 19.93 | [1] |
| Acid Hydrolysis | 0.1 M HCl | - | 70°C | 38.32 | [1] |
| Acid Hydrolysis | 1 M HCl | - | - | 28.7 - 35.8 | [1] |
| Alkaline Hydrolysis | 0.01 M NaOH | - | 70°C | 6.13 | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | - | 70°C | 7.24 | [1] |
| Alkaline Hydrolysis | 1 M NaOH | - | - | 41.9 - 85.1 | [1] |
| Oxidative Degradation | 0.3% H₂O₂ | - | 70°C | 9.16 | [1] |
| Oxidative Degradation | 3% H₂O₂ | - | 70°C | 21.75 | [1] |
| Oxidative Degradation | 30% H₂O₂ | - | - | 40.7 | [1] |
Stability Profile of this compound: A Qualitative Assessment
Esters are known to be susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is catalyzed by both acids and bases.
-
Alkaline Hydrolysis: Ester hydrolysis is typically rapid and irreversible under basic conditions, a reaction known as saponification. It is therefore highly probable that this compound is unstable in alkaline environments, degrading to form Repaglinide and ethanol. The synthesis of Repaglinide often involves the hydrolysis of its ethyl ester with a base like sodium hydroxide, which supports this assumption.
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis of esters is a reversible reaction. This compound is also expected to undergo hydrolysis under acidic conditions to yield Repaglinide and ethanol, although the reaction rate and extent of degradation compared to alkaline conditions are unknown without specific experimental data.
Without experimental data, it is difficult to predict the stability of this compound under oxidative, photolytic, and thermal stress.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of stability studies. Below are representative protocols for forced degradation studies of Repaglinide.
Forced Degradation Study Protocol for Repaglinide
-
Preparation of Stock Solution: A stock solution of Repaglinide (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with an equal volume of an acid solution (e.g., 0.1 M HCl, 1 M HCl) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). The solution is then neutralized with a base (e.g., NaOH).
-
Alkaline Hydrolysis: The stock solution is treated with an equal volume of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH) and refluxed at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours). The solution is then neutralized with an acid (e.g., HCl).
-
Oxidative Degradation: The stock solution is treated with an equal volume of hydrogen peroxide solution (e.g., 3%, 30%) and kept at room temperature or a slightly elevated temperature for a specified time.
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a high temperature (e.g., 60-100°C) for a defined period.
-
Photolytic Degradation: The solid drug substance or its solution is exposed to UV radiation (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specific duration.
-
-
Sample Analysis: After the stress period, the samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.
Visualizations
Degradation Pathway of Repaglinide
The following diagram illustrates the potential degradation pathways of Repaglinide under various stress conditions.
Caption: Potential degradation pathways of Repaglinide under stress conditions.
Experimental Workflow for Stability Indicating Assay
This diagram outlines the general workflow for developing a stability-indicating analytical method.
Caption: General workflow for a stability-indicating assay development.
Conclusion
While direct experimental data on the stability of this compound is scarce, its chemical structure as an ester strongly suggests a high susceptibility to hydrolysis, particularly in alkaline conditions, where it would convert to Repaglinide. This inherent instability as an ester is a key consideration, especially as it is a known impurity. Further studies are warranted to fully characterize the stability profile of this compound to better control its levels in the final drug product.
References
A Comparative Guide to Repaglinide Ethyl Ester and Other Known Repaglinide Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Repaglinide ethyl ester (also known as Repaglinide EP Impurity D) with other known impurities of the anti-diabetic drug Repaglinide. The information presented herein is curated from publicly available scientific literature and is intended to assist researchers and drug development professionals in understanding the impurity profile of Repaglinide. This document summarizes key analytical data, outlines experimental protocols for impurity determination, and visualizes relevant biological and analytical workflows.
Understanding Repaglinide and Its Impurities
Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] During its synthesis, formulation, and storage, various related substances and degradation products can arise, which are classified as impurities.[2] The presence and quantity of these impurities are critical quality attributes of the drug substance and drug product, as they can potentially impact safety and efficacy. Regulatory bodies like the European Pharmacopoeia (EP) have defined specifications for several of these impurities.
This guide focuses on a comparative analysis of this compound against other prominent impurities, providing a consolidated resource for their identification and control.
Comparative Analysis of Repaglinide Impurities
The following table summarizes the key characteristics of this compound and other frequently cited Repaglinide impurities. This data is essential for the development of analytical methods for impurity profiling.
| Impurity Name | EP Designation | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Impurity D | Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoate | C₂₉H₄₀N₂O₄ | 480.64[3][4] |
| Repaglinide Impurity A | Impurity A | 4-(Carboxymethyl)-2-ethoxybenzoic acid | C₁₁H₁₂O₅ | 224.21[5][6] |
| Repaglinide Impurity B | Impurity B | [3-Ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid | C₁₃H₁₆O₅ | 252.26[7][8] |
| Repaglinide Impurity C | Impurity C | (1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine | C₁₆H₂₆N₂ | 246.40[9][10] |
| Repaglinide Impurity E | Impurity E | 2-Ethoxy-4-[2-[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid | C₂₇H₃₆N₂O₄ | 452.59[2][11] |
Experimental Protocols for Impurity Analysis
The detection and quantification of Repaglinide and its impurities are predominantly performed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Below are representative experimental protocols derived from published methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of Repaglinide and its related impurities in bulk drug substances and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase composition could be acetonitrile and ammonium acetate buffer (pH 4.5) in a 70:30 v/v ratio.[12]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[12]
-
Detection: UV detection at a wavelength of 240 nm or 245 nm.[13][14]
-
Column Temperature: Ambient or controlled at 30°C.[12]
-
Injection Volume: 20 µL.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For the identification and characterization of impurities, especially at low levels, LC-MS/MS offers high sensitivity and specificity.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Chromatographic Conditions: Similar to the HPLC method, but often with UPLC columns (e.g., Acquity BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm) for better resolution and faster analysis.[16]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification or full scan and product ion scan modes for structural elucidation. For Repaglinide, a common MRM transition is m/z 453.3 > 162.2.[17]
Visualizing Key Processes
To better understand the context of Repaglinide and its impurities, the following diagrams illustrate the drug's mechanism of action and a general workflow for impurity analysis.
Caption: Mechanism of action of Repaglinide on pancreatic β-cells.
Caption: A generalized workflow for the analysis of Repaglinide impurities.
References
- 1. Repaglinide EP Impurity B | 99469-99-5 | SynZeal [synzeal.com]
- 2. allmpus.com [allmpus.com]
- 3. Repaglinide EP Impurity D CAS 147770-06-7 [chemicea.com]
- 4. Repaglinide EP Impurity D | CAS Number 147770-06-7 [klivon.com]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. Repaglinide Impurity-B | Manasa Life Sciences [manasalifesciences.com]
- 9. Repaglinide EP Impurity C CAS 147769-93-5 [chemicea.com]
- 10. Repaglinide EP Impurity C - CAS - 147769-93-5(Free Base) | Axios Research [axios-research.com]
- 11. Repaglinide EP Impurity E | 147852-26-4 | SynZeal [synzeal.com]
- 12. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jacs-dz.org [jacs-dz.org]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Repaglinide
A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative determination of the anti-diabetic drug, Repaglinide, in pharmaceutical formulations. This guide provides a comprehensive overview of the experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their needs.
While the initial focus was on Repaglinide ethyl ester, the available scientific literature predominantly features validated methods for Repaglinide. This guide, therefore, presents a cross-validation of established HPLC and UPLC methods for Repaglinide, offering valuable insights into the advantages and performance of each technique.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key chromatographic conditions and validation parameters for a representative HPLC and a stability-indicating UPLC method for the analysis of Repaglinide.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method[1] |
| Column | C18 (250x 4.6 mm, 5µm) | Waters Acquity BEH C18 (100 × 2.1) mm, 1.7 μm[1] |
| Mobile Phase | Acetonitrile: Ammonium formate (65:35 v/v) | Potassium dihydrogen phosphate buffer (pH 3.2): Acetonitrile (40:60 v/v)[1] |
| Flow Rate | 1.0 mL/min | Not specified in abstract, typically lower for UPLC |
| Detection Wavelength | 245 nm | 245 nm[1] |
| Run Time | ~4.22 minutes | 4 minutes[1] |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method[1] |
| Linearity Range | 1–6 µg/mL | 0.1-750 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9996 | 0.9997[1] |
| Limit of Detection (LOD) | 0.057 µg/mL | 0.03 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.192 µg/mL | 0.1 µg/mL[1] |
| Accuracy (% Recovery) | 99.72% to 100.33% | 96.6-100.9%[1] |
| Precision (%RSD) | Not explicitly stated | Within-day and between-day RSD < 1.0%[1] |
Experimental Protocols
HPLC Method Protocol
This protocol is based on the method described by Pravesh Kumar et al.
1. Preparation of Mobile Phase: A mixture of Acetonitrile and Ammonium formate in the ratio of 65:35 (v/v) was prepared. The mobile phase was filtered through a 0.45 µm membrane filter and sonicated to degas before use.
2. Standard Solution Preparation: A standard stock solution of Repaglinide (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by further diluting the stock solution with the mobile phase to achieve concentrations within the linearity range of 1–6 µg/mL.
3. Chromatographic Analysis: The analysis was performed on a C18 column (250x 4.6 mm, 5µm). The mobile phase was pumped at a flow rate of 1.0 mL/min. The injection volume was not specified. The eluent was monitored at a UV detection wavelength of 245 nm. The retention time for Repaglinide was approximately 4.22 minutes.
UPLC Method Protocol
This protocol is based on the stability-indicating method developed by Xavier and Basavaiah.[1]
1. Preparation of Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.2) and acetonitrile in the ratio of 40:60 (v/v) was prepared.[1]
2. Standard Solution Preparation: Details on the preparation of standard solutions were not available in the abstract. However, the linearity range of 0.1-750 µg/mL suggests the preparation of a stock solution and subsequent serial dilutions with the mobile phase.[1]
3. Chromatographic Analysis: The separation was achieved on a Waters Acquity BEH C18 column (100 × 2.1 mm, 1.7 μm).[1] The total run time for the assay was 4 minutes.[1] The eluted compound was detected at 245 nm using a UV detector.[1]
Mandatory Visualization
References
A Comparative Guide to the Analytical Quantification of Repaglinide: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of various analytical methods for the determination of Repaglinide, with a focus on the limit of detection (LOD) and limit of quantification (LOQ). While the initial focus was on Repaglinide ethyl ester, the available scientific literature predominantly reports on Repaglinide. Therefore, this guide will concentrate on the analytical methodologies for Repaglinide.
Quantitative Data Summary
The sensitivity of an analytical method is a critical parameter, and LOD and LOQ are key indicators of this sensitivity. The following table summarizes the LOD and LOQ values for Repaglinide obtained by different analytical techniques, providing a clear comparison of their performance.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | |||
| RP-HPLC | 0.057 µg/mL | 0.192 µg/mL | [1] |
| RP-HPLC | 0.73 µg/mL | 2.21 µg/mL | [2] |
| RP-HPLC | Not Reported | Not Reported | [3] |
| UV-Visible Spectrophotometry | |||
| UV Spectrophotometry | 1.15 µg/mL | 3.48 µg/mL | [2] |
| UV Spectrophotometry | 2.17 µg/mL | Not specified, but linearity range starts at 15 µg/mL | [4] |
| UV Spectrophotometry in 0.1M NaOH | 0.13 µg/mL | 0.39 µg/mL | [5] |
| UV Spectrophotometry in 0.1M HCl | 0.18 µg/mL | 0.54 µg/mL | [5] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |||
| LC-MS/MS (in human plasma) | 0.010 ng/mL | 0.050 ng/mL | [6] |
| LC-MS/MS (in human plasma) | Not specified, LLOQ is 0.5 ng/mL | 0.5 ng/mL | [7] |
LLOQ : Lower Limit of Quantification
Comparison with Alternative Antidiabetic Drugs
To provide a broader context, the following table presents LOD and LOQ values for other commonly used oral antidiabetic drugs, determined by HPLC. This comparison highlights the relative sensitivity of the analytical methods for Repaglinide.
| Drug | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Saxagliptin Monohydrate | RP-HPLC | 0.5815 µg/mL | 1.7622 µg/mL | [8] |
| Alogliptin Benzoate | HPLC | 0.03 µg/mL | 0.09 µg/mL | [9] |
| Metformin | RP-HPLC | Not specified | Not specified | [10] |
| Pioglitazone | RP-HPLC | Not specified | Not specified | [10] |
| Glimepiride | RP-HPLC | Not specified | Not specified | [10] |
| Linagliptin | RP-HPLC | 0.9 µg/mL | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are the experimental protocols for the key analytical methods cited in this guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Method A (High Sensitivity) [1]
-
Chromatographic System: A reversed-phase high-performance liquid chromatograph.
-
Column: C18 column (250 x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of Acetonitrile and Ammonium formate in a ratio of 65:35.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 245 nm.
-
Standard Preparation: A standard stock solution of 1 mg/mL Repaglinide was prepared in methanol and further diluted with the mobile phase to achieve concentrations within the linearity range of 1–6 μg/mL.
Method B [2]
-
Chromatographic System: Agilent TC-C18 (2) column.
-
Mobile Phase: Methanol and water (80:20 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Not explicitly stated, but typical for UV detection.
-
Standard Preparation: A standard stock solution of 1000 μg/mL Repaglinide was prepared in methanol. This was further diluted with the mobile phase to achieve concentrations in the linearity range of 5-50 μg/ml.
UV-Visible Spectrophotometry
Method A [2]
-
Instrument: Shimadzu 1700 Double beam UV-Vis spectrophotometer with 1.0-cm quartz cells.
-
Solvent: Methanol.
-
Wavelength of Detection: 241 nm.
-
Standard Preparation: A standard stock solution of 1000 μg/mL Repaglinide was prepared in methanol. Further dilutions were made with methanol to obtain concentrations in the range of 5-30 μg/ml.
Method B (with Methyl Orange) [4]
-
Principle: Based on the formation of an extractable colored complex of the drug with the coloring agent Methyl orange dye.
-
Wavelength of Maximum Absorbance: 618.9 nm.
-
Linearity Range: 15-50 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Method for Determination in Human Plasma [6]
-
Chromatographic System: High-performance liquid chromatography coupled with a tandem mass spectrometer.
-
Column: XDB-C18 column.
-
Mobile Phase: Acetonitrile–ammonium acetate buffer (pH 6.8, 0.01 mol/L).
-
Extraction: Liquid–liquid extraction from plasma (25 μL) using diethyl ether–dichloromethane (60:40, v/v).
-
Detection: API 4000 mass spectrometer with an ESI interface operating in the multiple reaction monitoring (MRM) mode.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in the analytical workflows.
Caption: General workflow for HPLC-UV and UV-Vis spectrophotometric analysis of Repaglinide.
Caption: Workflow for the bioanalytical determination of Repaglinide in plasma using LC-MS/MS.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Robustness of Analytical Methods for Repaglinide and its Ethyl Ester: A Comparative Guide
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative analysis of the robustness of high-performance liquid chromatography (HPLC) methods used for the determination of Repaglinide, offering insights applicable to its ethyl ester derivative. For researchers, scientists, and drug development professionals, understanding the robustness of these methods is paramount for ensuring reliable and consistent analytical results.
Comparative Analysis of Method Robustness
The following table summarizes the robustness testing parameters from various studies on HPLC methods for Repaglinide. These parameters and their acceptable variation ranges provide a strong indication of the method's reliability under different operating conditions. While specific data for Repaglinide ethyl ester is limited, the principles and parameters are directly translatable.
| Parameter Varied | Study 1: HPLC Method | Study 2: RP-HPLC Method for Simultaneous Estimation | Study 3: Stability-Indicating RP-HPLC Method |
| Mobile Phase Composition | Organic phase varied by ±2% | Methanol percentage varied (e.g., 59%, 60%, 61%)[1] | Not specified |
| pH of Mobile Phase Buffer | Varied by ±0.2 units | pH varied (e.g., 4.2, 4.3, 4.4)[1] | Alteration in pH of the mobile phase was tested[2] |
| Flow Rate | Varied by ±0.1 mL/min | Varied by ±0.1 mL/min[1] | Not specified |
| Column Temperature | Not specified | Not specified | Not specified |
| Wavelength | Not specified | Not specified | Changes in the wavelength were evaluated[2] |
| Acceptance Criteria | System suitability parameters (e.g., tailing factor, theoretical plates) and assay values within specified limits. | Relative Standard Deviation (%RSD) less than 2% for all results.[1] | No marked changes in the chromatographic parameters.[2] |
Experimental Protocols for Robustness Testing
The robustness of an analytical HPLC method is typically evaluated by intentionally introducing small variations to the method parameters and observing the impact on the analytical results, such as retention time, peak area, peak shape, and resolution between the analyte and other compounds.
General Protocol for Robustness Testing of an HPLC Method for Repaglinide (and its Ethyl Ester):
-
Standard Solution Preparation: Prepare a standard solution of Repaglinide or this compound of a known concentration.
-
System Suitability: Before initiating the robustness study, ensure the chromatographic system meets the predefined system suitability criteria under the nominal method conditions. This typically includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Variation of Method Parameters: Introduce deliberate, small changes to the chromatographic conditions, one at a time. The following are common parameters to vary:
-
Mobile Phase Composition: Alter the ratio of the organic solvent to the aqueous buffer by a small margin (e.g., ±2%). For instance, if the nominal composition is 60:40 (v/v) Acetonitrile:Buffer, test compositions of 58:42 and 62:38.
-
pH of the Mobile Phase Buffer: Adjust the pH of the aqueous component of the mobile phase by a small amount (e.g., ±0.2 pH units).
-
Flow Rate: Vary the flow rate of the mobile phase (e.g., ±0.1 mL/min from the nominal flow rate).
-
Column Temperature: If the method specifies a column temperature, vary it by a few degrees (e.g., ±5 °C).
-
Detection Wavelength: Change the detection wavelength slightly (e.g., ±2 nm).
-
-
Analysis: Inject the standard solution under each of the modified conditions and record the chromatograms.
-
Data Evaluation: For each condition, evaluate the critical analytical responses, including:
-
Retention time of the analyte peak.
-
Peak area and/or peak height.
-
Tailing factor of the peak.
-
Resolution between the analyte peak and any adjacent peaks (e.g., impurities or degradation products).
-
-
Acceptance Criteria: The method is considered robust if the analytical results remain within the predefined acceptance criteria for all the tested variations. Typically, the relative standard deviation (%RSD) of the results should be within an acceptable range (e.g., <2%).
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.
Caption: Workflow for Robustness Testing of an Analytical Method.
References
"comparison of different extraction techniques for Repaglinide ethyl ester"
For researchers, scientists, and drug development professionals, the efficient and clean extraction of active pharmaceutical ingredients (APIs) and their esters, such as Repaglinide ethyl ester, is a critical step in analysis and formulation. This guide provides a comparative overview of various extraction techniques, focusing on methodologies applicable to Repaglinide and its derivatives. While specific data for this compound is limited in publicly available literature, the principles and quantitative data for the parent compound, Repaglinide, offer valuable insights due to their structural similarities.
The primary extraction methods discussed include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) and its micro-extraction variants, and Vortex-Assisted Liquid-Liquid Microextraction (VALLME). Newer, "green" techniques such as Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are also considered, although their specific application to Repaglinide for analytical purposes is less documented.
Quantitative Comparison of Extraction Techniques
The selection of an appropriate extraction technique depends on a variety of factors, including the sample matrix, the desired level of purity, the required sensitivity of the subsequent analysis, and practical considerations such as time, cost, and environmental impact. The following table summarizes the quantitative performance of different extraction methods for Repaglinide based on available experimental data.
| Extraction Technique | Sample Matrix | Recovery (%) | Extraction Time | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 92%[1] | Not Specified | High recovery, well-established | Can be labor-intensive, may form emulsions |
| Rabbit Serum | 95%[2][3] | Not Specified | High efficiency for biological fluids | Requires significant solvent volumes | |
| Human Plasma | 96.02%[4] | Not Specified | Excellent recovery for complex matrices | Potential for analyte loss during phase separation | |
| Human Plasma | 89.73 ± 7.31%[5] | Not Specified | Simple and cost-effective | Time-consuming, potential for environmental concerns | |
| Solid-Phase Microextraction (SPME) | Human Microsomal Medium | ~90%[6] | Not Specified | High-throughput, low solvent usage | Requires specialized equipment |
| Vortex-Assisted Liquid-Liquid Microextraction (VALLME) | Water | 83 - 109% | Not Specified | High enrichment factor, minimal solvent use | Primarily demonstrated for aqueous samples |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are protocols for the most commonly documented methods for Repaglinide.
Liquid-Liquid Extraction (LLE) of Repaglinide from Human Plasma[1]
-
Sample Preparation : To a volume of human plasma containing Repaglinide, add an internal standard.
-
pH Adjustment : Adjust the pH of the plasma sample to 7.4.
-
Extraction : Add ethyl acetate as the extraction solvent.
-
Agitation : Vortex the mixture to ensure thorough mixing and facilitate the transfer of Repaglinide into the organic phase.
-
Phase Separation : Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection : Transfer the organic layer (ethyl acetate) to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in the mobile phase for subsequent HPLC analysis.
Thin-Film Solid-Phase Microextraction (TFME) of Repaglinide from Human Microsomal Medium[6]
-
Apparatus : Utilize a 96-blade TFME system with a C18 coating.
-
Extraction : Expose the C18-coated blades to the human microsomal medium containing Repaglinide and its metabolites.
-
Adsorption : Allow for a specified period for the analytes to adsorb onto the C18 coating.
-
Desorption : Desorb the analytes from the blades directly into a suitable solvent or mobile phase.
-
Analysis : Analyze the resulting solution using LC-MS/MS.
Vortex-Assisted Liquid-Liquid Microextraction (VALLME) with Back Extraction of Repaglinide in Water Samples
-
Sample Preparation : Take a 10 mL aqueous sample containing Repaglinide.
-
Extraction Solvent Addition : Add 200 μL of n-octane to the sample.
-
Vortexing : Vortex the mixture vigorously to disperse the n-octane and create a cloudy solution, maximizing the surface area for extraction.
-
Phase Separation : Centrifuge the sample to separate the n-octane from the aqueous phase.
-
Back Extraction : Collect the n-octane phase and add a small volume of a suitable back-extraction solution (e.g., an acidic or basic solution depending on the analyte's properties) to transfer the Repaglinide into this new aqueous phase, further concentrating and purifying the sample.
-
Analysis : Inject the final aqueous solution into an HPLC system for quantification.
Experimental Workflows
Visualizing the experimental process can aid in understanding the logical flow of each extraction technique.
Liquid-Liquid Extraction (LLE) Workflow for Repaglinide.
General Solid-Phase Extraction (SPE) Workflow.
Concluding Remarks
For the extraction of Repaglinide from biological fluids, both Liquid-Liquid Extraction and Solid-Phase Extraction techniques have demonstrated high recovery rates. LLE is a well-established and effective method but can be more time-consuming and use larger volumes of organic solvents. SPE and its micro-extraction variants offer the potential for higher throughput, reduced solvent consumption, and automation, making them attractive for routine analysis in a high-volume laboratory setting.
References
- 1. research.monash.edu [research.monash.edu]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma [scirp.org]
- 5. eprints.usm.my [eprints.usm.my]
- 6. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Relative Response Factor for Repaglinide Ethyl Ester
For researchers, scientists, and professionals in drug development, accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of methods for determining the Relative Response Factor (RRF) of Repaglinide ethyl ester, a known impurity of the anti-diabetic drug Repaglinide. We present supporting experimental protocols and data to facilitate an objective comparison with other quantification alternatives.
Comparison of Quantification Methods for Impurities
| Parameter | Direct Quantification with Impurity Standard | Relative Response Factor (RRF) Method | Assumption of RRF = 1 | Universal Detector (e.g., CAD) |
| Principle | Comparison of the analyte response to the response of a certified reference standard of the impurity. | Correction of the impurity response relative to the main analyte's response.[1][2][3] | Assumes the detector response for the impurity and the API is identical at the same concentration.[1] | Near-universal response for non-volatile analytes, independent of chemical structure.[4] |
| Accuracy | High | High, when RRF is accurately determined. | Low to moderate, depends on the structural similarity between impurity and API. | High, provides a more uniform response.[4] |
| Requirement | Certified reference standard of the impurity. | Reference standard of the API and a small, pure sample of the impurity for initial RRF determination. | Only the API reference standard is needed for routine analysis. | Specialized detector (e.g., Charged Aerosol Detector). |
| Cost & Effort | High cost and effort for synthesis and certification of impurity standards. | Moderate initial effort for RRF determination, but cost-effective for routine analysis.[2][5] | Low | High initial instrument cost. |
| Regulatory | Widely accepted. | Accepted by regulatory bodies like ICH and USP when properly validated.[3][6] | Generally discouraged unless justified. | Increasingly accepted, especially when UV response is poor or absent.[4] |
Experimental Protocol: Determination of RRF for this compound
This protocol outlines the slope method for determining the RRF of this compound relative to Repaglinide using High-Performance Liquid Chromatography (HPLC) with UV detection.[2][7]
1. Materials and Reagents:
-
Repaglinide reference standard
-
This compound impurity (isolated and purified)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium formate
-
Formic acid
-
Purified water
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: Ammonium formate buffer (pH 3.5, adjusted with formic acid) in a ratio of 65:35 (v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 245 nm[8]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Preparation of Standard Solutions:
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh about 25 mg of Repaglinide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
Calibration Curve Solutions:
-
Prepare a series of at least five concentrations for both Repaglinide and this compound, ranging from the quantitation limit (QL) to 150% of the target impurity concentration (e.g., 0.1% of the API concentration).[2][7] Dilute the stock solutions with the mobile phase to achieve the desired concentrations.
-
4. Analytical Procedure:
-
Inject each calibration solution in triplicate into the HPLC system.
-
Record the peak areas for Repaglinide and this compound in each chromatogram.
-
Plot a calibration curve of the mean peak area versus concentration for both the API and the impurity.
-
Perform a linear regression analysis for each calibration curve and determine the slope.
5. Calculation of the Relative Response Factor (RRF):
The RRF is calculated using the slopes of the calibration curves:[7]
RRF = (Slope of Impurity) / (Slope of API)
Data Presentation: RRF Determination for this compound
The following table summarizes hypothetical data from an RRF determination experiment.
| Analyte | Concentration (µg/mL) | Mean Peak Area (n=3) | Slope of Calibration Curve | R-squared (R²) | Calculated RRF |
| Repaglinide | 0.1 | 5,210 | 52,050 | 0.9998 | - |
| 0.5 | 26,150 | ||||
| 1.0 | 51,980 | ||||
| 1.5 | 78,230 | ||||
| 2.0 | 104,500 | ||||
| This compound | 0.1 | 4,890 | 48,850 | 0.9999 | 0.938 |
| 0.5 | 24,520 | ||||
| 1.0 | 48,890 | ||||
| 1.5 | 73,250 | ||||
| 2.0 | 97,680 |
In this example, the calculated RRF of 0.938 would be used to correct the concentration of this compound in routine analysis.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the RRF determination process and the calculation of impurity concentration using the determined RRF.
References
- 1. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. database.ich.org [database.ich.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. worldwidejournals.com [worldwidejournals.com]
Safety Operating Guide
Personal protective equipment for handling Repaglinide ethyl ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Repaglinide ethyl ester. The following procedures are based on available safety data for structurally related compounds, including (R)-Repaglinide Ethyl Ester and the parent compound Repaglinide, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a potent Active Pharmaceutical Ingredient (API), a comprehensive PPE strategy is essential to minimize exposure and prevent contamination.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[2] Gloves must be inspected before use. | To prevent skin contact and absorption.[4][5] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] | To protect eyes from dust, aerosols, and splashes.[4][5] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if dust/aerosols are generated.[4][5] A powered air-purifying respirator (PAPR) with HEPA filters may be necessary for spill cleanup.[6] | To prevent inhalation of the compound.[4][5] |
| Protective Clothing | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[3][5] | To protect skin and personal clothing from contamination.[4][5] |
Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.[4][6]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8][9]
Emergency and Disposal Procedures
Spill Response:
-
Evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation.[4]
-
Wear appropriate PPE, including respiratory protection.[4][6]
-
Avoid generating dust.[6]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4][7]
-
Clean the spill area thoroughly.[6]
-
Prevent the spilled material from entering drains or waterways.[4][7]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4][7]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7]
Disposal:
-
Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4][7]
-
Do not allow the chemical to enter drains or sewer systems.[4][7]
-
Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[7]
Procedural Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
- 1. Pharmaceutical PPE [respirex.com]
- 2. safetyware.com [safetyware.com]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
